eIF4E-IN-4
Description
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Properties
Molecular Formula |
C20H19ClN5O5P |
|---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
[4-[7-[2-(4-chlorophenoxy)ethyl]-2-(methylamino)-6-oxo-1H-purin-8-yl]phenyl]phosphonic acid |
InChI |
InChI=1S/C20H19ClN5O5P/c1-22-20-24-17-16(19(27)25-20)26(10-11-31-14-6-4-13(21)5-7-14)18(23-17)12-2-8-15(9-3-12)32(28,29)30/h2-9H,10-11H2,1H3,(H2,28,29,30)(H2,22,24,25,27) |
InChI Key |
MCYZBWKMUOPJOU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
eIF4E-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
eIF4E-IN-4, also known as Compound 33, is a selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1][2][3][4][5] As a critical component of the eIF4F complex, eIF4E plays a pivotal role in the initiation of cap-dependent mRNA translation, a process frequently dysregulated in various cancers.[6][7] This document provides an in-depth technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to eIF4E and its Role in Translation
Eukaryotic translation initiation is a fundamental cellular process, and its rate-limiting step is often the recognition of the 5'-cap structure of mRNA by eIF4E.[6][8] eIF4E, as part of the eIF4F complex, recruits the translational machinery to the mRNA, initiating protein synthesis. The eIF4F complex is a heterotrimeric complex comprising eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A.[9] The interaction between eIF4E and eIF4G is crucial for the assembly of the translation initiation complex.[9]
The activity of eIF4E is tightly regulated by the mTOR signaling pathway through the eIF4E-binding proteins (4E-BPs).[8] When hypophosphorylated, 4E-BPs bind to eIF4E, preventing its association with eIF4G and thereby inhibiting cap-dependent translation.[8] In many cancerous states, the mTOR pathway is hyperactivated, leading to the phosphorylation of 4E-BPs, their dissociation from eIF4E, and subsequent uncontrolled protein synthesis of oncogenes, such as c-Myc and cyclin D1.[10] The overexpression and hyperactivation of eIF4E are hallmarks of numerous cancers, making it an attractive target for therapeutic intervention.[6][7]
This compound: A Guanine-Derived Inhibitor of the eIF4E-mRNA Cap Interaction
This compound is a novel, selective inhibitor of eIF4E that was developed through structure-guided design.[11] It is a guanine-derived compound that directly competes with the mRNA cap for binding to eIF4E.[11] Unlike the natural m7-GMP cap, this compound lacks a ribose moiety and a phosphate group, which can improve its drug-like properties.[11]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the eIF4E-mRNA cap interaction. By occupying the cap-binding pocket of eIF4E, this compound prevents the binding of capped mRNA, thereby blocking the initiation of cap-dependent translation. This leads to a reduction in the synthesis of proteins essential for cancer cell proliferation and survival.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on biochemical and cellular assays.
| Parameter | Value | Assay Type | Reference |
| Biochemical Activity | 95 nM | Scintillation Proximity Assay (SPA) | [1][2][3][4][11] |
| IC50 | 2.5 µM | Cap-dependent mRNA translation in a rabbit reticulocyte lysate in vitro translation (RRL-IVT) assay | [1][2][3][4][11] |
| CAS Number | 1373822-39-9 | - | [4] |
| Molecular Formula | C20H19ClN5O5P | - | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard techniques in the field and the likely methods used in the primary literature describing this compound.[11]
Scintillation Proximity Assay (SPA) for eIF4E Binding
This assay quantitatively measures the binding affinity of inhibitors to eIF4E.
Materials:
-
Recombinant human eIF4E protein
-
[3H]-m7GTP (radiolabeled cap analog)
-
PVT-PEI-treated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Prepare a solution of eIF4E protein in the assay buffer.
-
In a microplate, add the eIF4E solution, [3H]-m7GTP, and varying concentrations of this compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Add a suspension of PVT-PEI-treated SPA beads to each well. The beads will bind to the radiolabeled ligand that is not bound to eIF4E.
-
Incubate for another period (e.g., 60 minutes) to allow the beads to settle.
-
Measure the scintillation counts using a microplate scintillation counter.
-
The signal is inversely proportional to the amount of inhibitor bound to eIF4E. Calculate the biochemical activity value (e.g., Ki or IC50) by fitting the data to a dose-response curve.
Rabbit Reticulocyte Lysate in vitro Translation (RRL-IVT) Assay
This cell-free assay assesses the ability of an inhibitor to block cap-dependent mRNA translation.
Materials:
-
Rabbit reticulocyte lysate (commercially available)
-
Capped and uncapped luciferase mRNA transcripts
-
Amino acid mixture (containing unlabeled amino acids)
-
[35S]-methionine (radiolabeled amino acid)
-
This compound or other test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Set up in vitro translation reactions in microcentrifuge tubes. Each reaction should contain rabbit reticulocyte lysate, the amino acid mixture, and either capped or uncapped luciferase mRNA.
-
Add varying concentrations of this compound to the reactions.
-
Initiate the translation by adding [35S]-methionine and incubating at 30°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by placing the tubes on ice.
-
To measure the translation of luciferase, add the luciferase assay reagent and measure the luminescence using a luminometer.
-
To measure total protein synthesis, the reaction products can be precipitated with trichloroacetic acid (TCA), collected on filters, and the incorporated [35S]-methionine measured by scintillation counting.
-
The IC50 value is determined by plotting the percentage of inhibition of cap-dependent translation (luminescence from capped mRNA) against the concentration of this compound.
Visualizations
Signaling Pathway of eIF4E Regulation and Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, CAS 1373822-39-9 (HY-148664-0) | Szabo-Scandic [szabo-scandic.com]
- 5. This compound 1373822-39-9 | MCE [medchemexpress.cn]
- 6. Design, Synthesis and Evaluation of Analogs of Initiation Factor 4E (eIF4E) Cap-Binding Antagonist Bn7-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EIF4E - Wikipedia [en.wikipedia.org]
- 9. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
The Structure-Activity Relationship of eIF4E Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation and a key oncogene implicated in a variety of human cancers. Its role in promoting the translation of proteins involved in cell proliferation, survival, and angiogenesis has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of small molecule inhibitors targeting eIF4E. We will explore various chemical scaffolds, summarize quantitative binding and functional data, and detail the experimental protocols used to characterize these compounds. This document aims to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel eIF4E inhibitors.
Introduction: eIF4E as a Therapeutic Target
The initiation of cap-dependent translation is a rate-limiting step in protein synthesis and is tightly controlled by the eIF4F complex, of which eIF4E is the cap-binding subunit.[1][2] eIF4E recognizes and binds to the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs.[1] This interaction facilitates the recruitment of the eIF4G scaffold protein and the eIF4A RNA helicase, which together unwind the mRNA secondary structure and recruit the 40S ribosomal subunit to initiate translation.[3]
In many cancers, signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK are constitutively active, leading to the hyper-phosphorylation of the eIF4E-binding proteins (4E-BPs).[1] Phosphorylated 4E-BPs dissociate from eIF4E, allowing for the assembly of the active eIF4F complex and promoting the translation of a subset of mRNAs encoding potent oncogenes like c-Myc and Cyclin D1.[1] Given its central role in oncogenesis, the development of small molecule inhibitors that disrupt the function of eIF4E is a promising strategy for cancer therapy.
Key Classes of eIF4E Inhibitors and their Structure-Activity Relationships
Several distinct classes of small molecule inhibitors targeting eIF4E have been developed. These primarily include inhibitors that target the m7G cap-binding pocket and those that disrupt the protein-protein interaction between eIF4E and eIF4G.
Cap-Binding Inhibitors
These inhibitors directly compete with the m7G cap for binding to a highly conserved pocket on the surface of eIF4E.
Early efforts in developing eIF4E inhibitors focused on modifying the natural ligand, the m7G cap. These analogs often feature modifications to the guanine base, the ribose moiety, and the phosphate group to enhance binding affinity and cell permeability.
Table 1: Structure-Activity Relationship of Guanine-Derived eIF4E Inhibitors
| Compound | Structure | Modification Highlights | eIF4E Binding Affinity (IC50/Kd) | Cellular Activity (IC50) | Reference |
| m7GTP | Natural Ligand | - | ~0.1 µM (Kd) | N/A | [3] |
| Compound 33 | Guanine with phenylphosphonic acid | Lacks ribose and phosphate; neutral analog. | 95 nM (IC50, SPA) | 2.5 µM (RRL-IVT) | [4] |
Note: RRL-IVT refers to Rabbit Reticulocyte Lysate in vitro translation assay.
The development of compounds like Compound 33 demonstrates that the ribose and charged phosphate groups of the natural ligand are not essential for high-affinity binding. By replacing these moieties with a phenylphosphonic acid group, a potent, cell-permeable inhibitor was generated.[4] This highlights a key SAR insight: simplification of the cap analog structure can lead to improved drug-like properties.
A more recent approach involves the design of covalent inhibitors that form an irreversible bond with a non-catalytic lysine residue (Lys162) near the cap-binding site of eIF4E.[5] This strategy aims to achieve prolonged target engagement and potent inhibition.
Table 2: Structure-Activity Relationship of Covalent eIF4E Inhibitors
| Compound | Structure | Modification Highlights | eIF4E Labeling | kinact/Ki (µM⁻¹min⁻¹) | Reference |
| Compound 9 | Arylsulfonyl fluoride | Initial hit from covalent docking. | 41% at 30 µM (3h) | N/A | [5] |
| Compound 12 | Optimized arylsulfonyl fluoride | Addition of a 2-Cl substituent on the pyridine ring. | Potent labeling | 0.33 | [5] |
The SAR studies on these covalent inhibitors revealed that the addition of a 2-chloro substituent to the pyridine ring of Compound 9 to yield Compound 12 dramatically increased potency.[5] This modification likely enhances the interaction with the hydrophobic pocket adjacent to the targeted lysine residue.
eIF4E/eIF4G Interaction Inhibitors
This class of inhibitors is designed to disrupt the crucial protein-protein interaction between eIF4E and eIF4G, thereby preventing the formation of the active eIF4F complex.
4EGI-1 was one of the first small molecules identified to inhibit the eIF4E/eIF4G interaction. Subsequent medicinal chemistry efforts have focused on improving its potency and pharmacological properties.
Table 3: Structure-Activity Relationship of 4EGI-1 Analogs
| Compound | Structure | Modification Highlights | eIF4E Binding Affinity | In Vitro Translation Inhibition | Reference |
| 4EGI-1 | Thiazol-2-yl hydrazone | Hit compound from screening. | Micromolar range | Yes | [6] |
| Improved Analogs | Varied substituents on phenyl rings | Exploration of both E- and Z-isomers with diverse substitutions. | Enhanced affinity | Enhanced inhibition | [6] |
Systematic modification of the phenyl rings of 4EGI-1 has led to the identification of analogs with enhanced binding affinity and greater inhibitory activity on translation initiation.[6] This demonstrates that the potency of this scaffold is sensitive to the electronic and steric properties of the substituents on the aromatic rings.
Experimental Protocols
The characterization of eIF4E inhibitors relies on a suite of biochemical and cellular assays to determine their binding affinity, mechanism of action, and cellular efficacy.
eIF4E Binding Assays
This assay measures the change in the polarization of fluorescently labeled m7GTP upon binding to eIF4E. Competitive inhibitors will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents: Recombinant human eIF4E protein, fluorescently labeled m7GTP probe (e.g., BODIPY-FL-m7GTP), assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20).
-
Procedure: a. Prepare a solution of eIF4E and the fluorescent probe in the assay buffer at concentrations optimized for a stable FP signal. b. Serially dilute the test compounds in DMSO and then into the assay buffer. c. Add the diluted compounds to a 384-well microplate. d. Add the eIF4E/probe mixture to the wells. e. Incubate at room temperature for 1 hour. f. Measure fluorescence polarization using a suitable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).
-
Data Analysis: Plot the FP signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay is based on the energy transfer between a donor fluorophore (e.g., Terbium cryptate) conjugated to an anti-tag antibody that recognizes tagged eIF4E and an acceptor fluorophore (e.g., d2) conjugated to a cap analog. Inhibition of the interaction leads to a decrease in the FRET signal.
Protocol:
-
Reagents: Tagged recombinant human eIF4E, Terbium-labeled anti-tag antibody, d2-labeled cap analog, assay buffer.
-
Procedure: a. Add serially diluted test compounds to a microplate. b. Add the tagged eIF4E protein. c. Add the d2-labeled cap analog. d. Add the Terbium-labeled antibody. e. Incubate at room temperature for the recommended time. f. Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor.
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals and plot against the compound concentration to determine the IC50.
Cellular Assays
CETSA is used to verify target engagement in a cellular context. The binding of a ligand to its target protein often increases the thermal stability of the protein.
Protocol:
-
Cell Culture and Treatment: a. Culture cells (e.g., HeLa) to ~80% confluency. b. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating and Lysis: a. Harvest and resuspend the cells in a suitable buffer. b. Aliquot the cell suspension and heat the aliquots to a range of temperatures for a short period (e.g., 3 minutes). c. Lyse the cells by freeze-thaw cycles.
-
Protein Analysis: a. Separate the soluble and aggregated protein fractions by centrifugation. b. Analyze the amount of soluble eIF4E in the supernatant by Western blotting.
-
Data Analysis: Plot the amount of soluble eIF4E as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
This assay utilizes a reporter construct (e.g., luciferase) under the control of a 5' UTR that confers strong dependence on eIF4E for its translation.
Protocol:
-
Cell Transfection and Treatment: a. Transfect cells with the reporter plasmid. b. After a suitable expression period, treat the cells with serially diluted test compounds.
-
Lysis and Reporter Assay: a. Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) and plot the normalized activity against the compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
eIF4E Signaling Pathway
The activity of eIF4E is regulated by the PI3K/AKT/mTOR and RAS/MAPK signaling pathways, which converge on the phosphorylation of 4E-BPs.
Caption: The mTOR signaling pathway regulating eIF4E activity.
SAR Study Workflow
A typical workflow for a structure-activity relationship study of eIF4E inhibitors involves iterative cycles of design, synthesis, and biological evaluation.
Caption: A general workflow for an eIF4E inhibitor SAR study.
Conclusion and Future Directions
The development of potent and selective eIF4E inhibitors remains an active area of research. The SAR insights gained from the study of cap-competitive, covalent, and protein-protein interaction inhibitors have provided a strong foundation for the design of next-generation therapeutics. Future efforts will likely focus on improving the pharmacokinetic properties of existing scaffolds, exploring novel allosteric binding sites, and developing inhibitors with dual mechanisms of action. The continued application of advanced biochemical and cellular assays will be crucial for the successful translation of these promising preclinical candidates into effective clinical therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biophysical studies of eIF4E cap-binding protein: recognition of mRNA 5' cap structure and synthetic fragments of eIF4G and 4E-BP1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided design, synthesis, and evaluation of guanine-derived inhibitors of the eIF4E mRNA-cap interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Lysine-Targeted eIF4E Inhibitors through Covalent Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
eIF4E-IN-4 Binding Affinity for eIF4E: A Technical Guide
Disclaimer: As of the latest available data, specific quantitative binding affinity and detailed experimental protocols for the compound eIF4E-IN-4 are not publicly documented. This guide provides a comprehensive overview of the methodologies and data presentation relevant to determining the binding affinity of a representative eIF4E inhibitor, based on established techniques in the field. The provided data and protocols are illustrative and intended for researchers, scientists, and drug development professionals working on eIF4E-targeted therapeutics.
Quantitative Data Summary
The binding affinity of an inhibitor for its target is a critical parameter in drug discovery, typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the inhibition constant (Ki). Below is a representative table summarizing the type of quantitative data that would be generated for an eIF4E inhibitor.
| Parameter | Value (nM) | Assay Type | Experimental Conditions |
| IC50 | Value | Fluorescence Polarization | 25°C, pH 7.5, 100 µM ATP |
| Kd | Value | Surface Plasmon Resonance | 25°C, HBS-EP+ buffer |
| Ki | Value | TR-FRET | 25°C, pH 7.5 |
IC50 (Half-maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a biological process or the binding of a ligand by 50%. A lower IC50 value indicates a more potent inhibitor.
Kd (Dissociation Constant): This is a measure of the equilibrium between the inhibitor-target complex and the dissociated components. A lower Kd value signifies a higher binding affinity.
Ki (Inhibition Constant): This value represents the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency than the IC50 value.
Experimental Protocols
The determination of binding affinity for eIF4E inhibitors can be accomplished through various biophysical and biochemical assays. The following are detailed methodologies for three commonly employed techniques.[1]
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the displacement of a fluorescently labeled probe from eIF4E by an inhibitor.[2] The principle lies in the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule like eIF4E, its tumbling is restricted, leading to an increase in fluorescence polarization.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m7GTP cap analog or a fluorescently labeled peptide derived from eIF4G
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Test inhibitor (e.g., a hypothetical eIF4E inhibitor)
-
Black, non-binding 384-well microplates
Procedure:
-
Prepare a solution of eIF4E and the fluorescent probe in the assay buffer. The concentration of the fluorescent probe should be in the low nanomolar range, and the eIF4E concentration should be optimized to yield a significant polarization window.
-
Serially dilute the test inhibitor in the assay buffer.
-
Add a fixed volume of the eIF4E-probe solution to each well of the microplate.
-
Add the serially diluted inhibitor to the wells. Include controls for 0% inhibition (eIF4E + probe) and 100% inhibition (probe only).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based probe).[3][4]
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening.[5][6][7] It measures the proximity between a donor and an acceptor fluorophore. In the context of eIF4E, a terbium-labeled anti-tag antibody (donor) can be used to label a tagged eIF4E protein, and a fluorescently labeled tracer (acceptor) binds to the eIF4E cap-binding pocket.[8] Inhibition of this interaction by a compound leads to a decrease in the FRET signal.[8]
Materials:
-
Tagged recombinant human eIF4E/eIF4G complex[8]
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)[8]
-
Fluorescence-labeled tracer (e.g., a fluorescent cap analog)[8]
-
TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test inhibitor
-
Low-volume, white 384-well microplates
Procedure:
-
Dilute the eIF4E/eIF4G complex, terbium-labeled antibody, and fluorescent tracer in the assay buffer to their optimal working concentrations.[8]
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the diluted eIF4E/eIF4G complex and the terbium-labeled antibody to the microplate wells.
-
Add the serially diluted inhibitor to the wells, followed by the fluorescent tracer.[8]
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence at two different wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.[8]
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated, and the IC50 value is determined by plotting the ratio against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[9][10][11] It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (Kd).
Materials:
-
Recombinant human eIF4E protein
-
SPR sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate at various pH values)
-
Amine coupling kit (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test inhibitor
Procedure:
-
Immobilize the recombinant eIF4E protein onto the surface of a sensor chip using standard amine coupling chemistry.[10] A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Prepare a series of concentrations of the test inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the eIF4E-immobilized surface and the reference flow cell at a constant flow rate.
-
Monitor the change in the refractive index (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the inhibitor binding.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound inhibitor.
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The kinetic parameters (ka and kd) and the equilibrium dissociation constant (Kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
Signaling Pathways and Experimental Workflows
eIF4E in Cap-Dependent Translation Initiation
eIF4E is a key component of the eIF4F complex, which is essential for the initiation of cap-dependent translation.[12][13] It directly binds to the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs.[14] This binding facilitates the recruitment of the large scaffolding protein eIF4G and the RNA helicase eIF4A.[15][16] The assembled eIF4F complex then recruits the 43S pre-initiation complex to the mRNA, which scans for the start codon to initiate protein synthesis.[15] The activity of eIF4E is regulated by 4E-Binding Proteins (4E-BPs), which, in their hypophosphorylated state, compete with eIF4G for binding to eIF4E, thereby inhibiting translation.[17]
Caption: eIF4E signaling in cap-dependent translation.
Experimental Workflow for Determining eIF4E Binding Affinity
The process of determining the binding affinity of a potential eIF4E inhibitor involves a series of well-defined steps, from initial high-throughput screening to detailed kinetic analysis.
Caption: Workflow for eIF4E inhibitor affinity determination.
References
- 1. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A biphenyl inhibitor of eIF4E targeting an internal binding site enables the design of cell-permeable PROTAC-degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. Regulation of human eIF4E by 4E-BP1: binding analysis using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Eukaryotic Translation Initiation Factor 4E Availability Controls the Switch between Cap-Dependent and Internal Ribosomal Entry Site-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eIF4E-Dependent Translational Control: A Central Mechanism for Regulation of Pain Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Synthesis of eIF4E Inhibitor 4EGI-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical synthesis of 4EGI-1, a potent inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical component of the mRNA cap-binding complex and a key regulator of cap-dependent translation initiation, a process frequently dysregulated in cancer. By disrupting the interaction between eIF4E and the scaffolding protein eIF4G, 4EGI-1 presents a promising strategy for therapeutic intervention. This document outlines the synthetic route to 4EGI-1 and its analogs, summarizes key quantitative data, and provides detailed experimental protocols. Furthermore, it visualizes the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of the compound's synthesis and mechanism of action.
Introduction to eIF4E and its Inhibition
Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein in the regulation of protein synthesis. It specifically recognizes and binds to the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs. This binding is the rate-limiting step in cap-dependent translation initiation. Following cap binding, eIF4E recruits the large scaffolding protein eIF4G, which in turn assembles other initiation factors, including the RNA helicase eIF4A, to form the eIF4F complex. This complex facilitates the unwinding of the mRNA's 5' untranslated region (UTR), allowing for the recruitment of the 40S ribosomal subunit and subsequent initiation of translation.
In many forms of cancer, the signaling pathways upstream of eIF4E, such as the PI3K/Akt/mTOR and Ras/MAPK pathways, are hyperactivated.[1] This leads to the phosphorylation of eIF4E-binding proteins (4E-BPs), which in their hypophosphorylated state, sequester eIF4E and prevent its interaction with eIF4G.[2] Phosphorylation of 4E-BPs causes their dissociation from eIF4E, freeing it to form the active eIF4F complex and drive the translation of a subset of mRNAs that are crucial for cell growth, proliferation, and survival. Consequently, targeting the eIF4E/eIF4G interaction has emerged as a compelling anti-cancer strategy.
4EGI-1 was identified through a high-throughput screen as a small molecule that disrupts the eIF4E/eIF4G protein-protein interaction.[1][3] It does not bind to the cap-binding pocket of eIF4E but rather to an allosteric site, inducing a conformational change that prevents the binding of eIF4G.[4] This selective inhibition of cap-dependent translation of oncogenic proteins makes 4EGI-1 and its analogs valuable tools for cancer research and potential therapeutic leads.
Chemical Synthesis of 4EGI-1 and Analogs
The chemical synthesis of 4EGI-1, (2-(2-(4-(3,4-dichlorophenyl)thiazol-2-yl)hydrazono)-3-(2-nitrophenyl)propanoic acid), and its rigidified mimetics involves a multi-step synthetic sequence. The core of the strategy lies in the formation of a thiazole ring, followed by the construction of a hydrazone linkage and final condensation with a keto acid.
General Synthetic Scheme
The synthesis of 4EGI-1 analogs can be generalized into the key steps illustrated below. The following workflow outlines the synthesis of a rigidified mimetic of 4EGI-1.
Caption: General synthetic workflow for 4EGI-1 analogs.
Experimental Protocols
The following protocols are based on the synthesis of rigidified 4EGI-1 mimetics as described by Mahalingam et al.[1][5]
Step 1: Synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
-
Reaction: Friedel-Crafts acylation of o-dichlorobenzene with succinic anhydride.
-
Reagents: o-dichlorobenzene, succinic anhydride, aluminum chloride (AlCl₃).
-
Procedure: To a cooled solution of o-dichlorobenzene and succinic anhydride, AlCl₃ is added portion-wise. The mixture is stirred at room temperature and then heated to 65 °C. After completion, the reaction is quenched with ice and concentrated HCl. The resulting solid is filtered, washed, and dried to yield the product.
Step 2: Synthesis of Dichlorotetralone
-
Reaction: Clemmensen reduction of the keto acid followed by intramolecular cyclization.
-
Reagents: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), toluene, polyphosphoric acid (PPA).
-
Procedure: The keto acid is refluxed with Zn(Hg) and concentrated HCl in toluene. The resulting butanoic acid derivative is then heated with PPA to induce cyclization, affording the tetralone.
Step 3: Synthesis of Bromo-dichlorotetralone
-
Reaction: Bromination of the tetralone.
-
Reagents: Dichlorotetralone, bromine (Br₂), ether.
-
Procedure: A solution of Br₂ in ether is added dropwise to a solution of the tetralone in ether. The reaction mixture is stirred until completion. The solvent is evaporated to yield the crude bromo-tetralone.
Step 4: Synthesis of the Thiazole Hydrazine Intermediate
-
Reaction: Condensation of the bromo-tetralone with thiosemicarbazide.
-
Reagents: Bromo-dichlorotetralone, thiosemicarbazide, dioxane.
-
Procedure: The bromo-tetralone and thiosemicarbazide are refluxed in dioxane. The resulting precipitate is filtered, washed, and dried to give the thiazole hydrazine intermediate.
Step 5: Synthesis of the Final 4EGI-1 Analog
-
Reaction: Condensation of the thiazole hydrazine with a pyruvic acid derivative.
-
Reagents: Thiazole hydrazine intermediate, 2-(o-nitrophenyl)pyruvic acid, acetic acid, ethanol.
-
Procedure: The thiazole hydrazine and 2-(o-nitrophenyl)pyruvic acid are refluxed in a mixture of ethanol and acetic acid. Upon cooling, the product precipitates and is collected by filtration.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of a representative rigidified 4EGI-1 analog.[5]
| Step | Product | Yield (%) |
| 1. Friedel-Crafts Acylation | 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | 80 |
| 2. Clemmensen Reduction & Cyclization | Dichlorotetralone | 30-60 |
| 3. Bromination | Bromo-dichlorotetralone | 88-90 |
| 4. Condensation with Thiosemicarbazide | Thiazole Hydrazine Intermediate | 40-50 |
| 5. Condensation with 2-(o-nitrophenyl)pyruvic acid | Final 4EGI-1 Analog | 38-45 |
Table 1: Reported yields for the synthesis of a 4EGI-1 analog.
Signaling Pathways and Mechanism of Action
The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways. These pathways converge on the regulation of the eIF4F complex assembly.
Caption: Simplified eIF4E signaling pathway and the point of intervention for 4EGI-1.
As depicted, mTORC1, a downstream effector of the PI3K/Akt and Ras/MAPK pathways, phosphorylates 4E-BP, leading to its dissociation from eIF4E. This allows eIF4E to bind to eIF4G and form the eIF4F complex, promoting the translation of oncogenic mRNAs. 4EGI-1 disrupts this process by binding to an allosteric site on eIF4E, which prevents the eIF4E-eIF4G interaction, thereby inhibiting cap-dependent translation.
Conclusion
The chemical synthesis of 4EGI-1 and its analogs provides a powerful platform for the development of novel anti-cancer therapeutics. The synthetic route, while multi-stepped, is achievable with standard organic chemistry techniques. The ability of these compounds to specifically inhibit the eIF4E/eIF4G interaction offers a targeted approach to downregulate the translation of key proteins involved in tumorigenesis. This guide provides a foundational resource for researchers and drug development professionals interested in the synthesis and application of eIF4E inhibitors. Further optimization of the synthetic route and exploration of the structure-activity relationship of 4EGI-1 analogs will be crucial for advancing these promising compounds into clinical development.
References
- 1. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction [dash.harvard.edu]
- 3. Synthesis of rigidified eIF4E/eIF4G inhibitor-1 (4EGI-1) mimetic and their in vitro characterization as inhibitors of protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
eIF4E-IN-4: An In-Depth Technical Guide on its Effect on eIF4F Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4F (eIF4F) complex is a critical regulator of cap-dependent translation, a fundamental process in protein synthesis. This complex is comprised of three key proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a large scaffolding protein. The interaction between eIF4E and eIF4G is a rate-limiting step for the initiation of translation for a subset of mRNAs, many of which encode proteins implicated in cell growth, proliferation, and survival. Consequently, the eIF4E-eIF4G interaction has emerged as a promising target for therapeutic intervention, particularly in oncology.
This technical guide focuses on the effect of eIF4E-IN-4, a putative inhibitor of the eIF4E-eIF4G interaction, on the formation of the eIF4F complex. While specific quantitative data for a compound explicitly named "this compound" is not publicly available, this document will provide available data on closely related compounds and relevant experimental protocols to guide research and development efforts in this area.
Mechanism of Action: Disrupting the eIF4F Complex
The primary mechanism by which inhibitors like this compound are designed to function is by disrupting the protein-protein interaction between eIF4E and eIF4G. By binding to eIF4E, these inhibitors prevent the recruitment of eIF4G, thereby inhibiting the assembly of the functional eIF4F complex. This leads to a downstream suppression of cap-dependent translation of specific mRNAs that are crucial for tumor growth and survival.
Quantitative Data on eIF4E Inhibition
While specific data for this compound is not available, data for a similarly named compound, eIF4E-IN-2, and a class of inhibitors from a recent patent provide insights into the potencies that can be achieved.
| Compound/Class | Assay Type | Target | IC50 | Reference |
| eIF4E-IN-2 | Biochemical Assay | eIF4E | 13 nM | [1] |
| eIF4E-IN-2 | Cell-based Proliferation Assay | MDA-MB-361 cells | 46.8 nM | [1] |
| Pic Therapeutics Inhibitor | TR-FRET Assay | eIF4E-4G2 peptide binding | <0.5 µM | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of eIF4E inhibitors. Below are generalized protocols for assays commonly used to characterize the effect of compounds like this compound on eIF4F complex formation and downstream cellular processes.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for eIF4E/eIF4G Interaction
This biochemical assay is a high-throughput method to quantify the disruption of the eIF4E-eIF4G interaction by an inhibitor.
Principle: The assay utilizes a tagged recombinant eIF4E and a tagged fragment of eIF4G. One protein is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the proteins interact, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute recombinant tagged eIF4E and tagged eIF4G fragment to their optimal concentrations in the assay buffer.
-
Prepare the donor- and acceptor-labeled antibodies according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the inhibitor at various concentrations to the wells.
-
Add 4 µL of the eIF4E and eIF4G fragment mixture to each well.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Add 4 µL of the antibody mixture (donor and acceptor) to each well.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.
-
Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
This cellular assay is used to confirm the disruption of the eIF4E-eIF4G interaction within a cellular context.
Principle: An antibody against eIF4E is used to pull down eIF4E and its interacting partners from cell lysates. The presence of eIF4G in the immunoprecipitated complex is then detected by Western blotting. Treatment with an effective inhibitor will reduce the amount of eIF4G that is co-immunoprecipitated with eIF4E.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency and treat with the inhibitor (e.g., this compound) or vehicle control for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-eIF4E antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against eIF4G and eIF4E.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.
-
Cap-Dependent Translation Reporter Assay
This cellular assay measures the functional consequence of disrupting the eIF4F complex by assessing the inhibition of cap-dependent translation.
Principle: A reporter construct containing a luciferase gene under the control of a strong 5' UTR that drives cap-dependent translation is used. Inhibition of eIF4F complex formation will lead to a decrease in the translation of the luciferase reporter, resulting in a reduced luminescent signal.
Protocol:
-
Cell Transfection and Treatment:
-
Transfect cells with the cap-dependent luciferase reporter plasmid.
-
After a suitable expression period, treat the cells with the inhibitor (e.g., this compound) at various concentrations.
-
-
Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Add the luciferase substrate to the lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to total protein concentration or to a co-transfected control reporter (e.g., a reporter driven by a cap-independent IRES element).
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 for the inhibition of cap-dependent translation.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a clear understanding of the mechanism of action and experimental design.
Canonical eIF4F Complex Formation and Inhibition by this compound. This diagram illustrates the assembly of the eIF4F complex, which is essential for initiating cap-dependent translation. This compound is shown to bind to eIF4E, thereby preventing its interaction with eIF4G and blocking the formation of the active eIF4F complex.
References
- 1. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of eIF4E in Complex with an eIF4G Peptide Supports a Universal Bipartite Binding Mode for Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
eIF4E-IN-4: A Technical Guide to a Novel Inhibitor of Cap-Dependent Translation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of eIF4E-IN-4, a selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). This document details the structure-guided design, synthesis, and biological evaluation of this compound, presenting key quantitative data, experimental protocols, and relevant signaling pathways.
Introduction to eIF4E and Its Role in Cancer
Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein in the regulation of cap-dependent mRNA translation, a fundamental process for protein synthesis.[1][2] It functions by binding to the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs, which is a rate-limiting step in the initiation of translation.[1][2] By recruiting the scaffolding protein eIF4G and the RNA helicase eIF4A to form the eIF4F complex, eIF4E facilitates the assembly of the ribosomal machinery on the mRNA, thereby initiating protein synthesis.
The activity of eIF4E is tightly regulated by signaling pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways. In many cancers, these pathways are dysregulated, leading to the hyperactivation of eIF4E. This, in turn, promotes the translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, angiogenesis, and metastasis, such as cyclin D1, c-Myc, and VEGF. Consequently, eIF4E has emerged as a promising therapeutic target for the development of novel anticancer agents.
Discovery and Development of this compound
This compound, also known as Compound 33, was developed through a structure-guided design approach aimed at identifying potent and selective inhibitors of the eIF4E-mRNA cap interaction.[2] The design strategy focused on creating guanine-derived analogues that mimic the natural ligand, m7-GMP, but lack the ribose moiety, phosphate group, and positive charge, with the goal of improving drug-like properties.[2]
A key feature of the development of this compound was the strategic elimination of the ribose and phosphate groups, which are typically associated with poor cell permeability.[2] The design process involved attaching a 4-phenylphosphonic acid moiety to the 8-position of the guanine ring, which resulted in a series of potent, truncated analogues.[2] This series of compounds demonstrated that the ribose moiety is not essential for maintaining high binding affinity to eIF4E.[2]
Structure-Activity Relationship (SAR)
The development of this compound involved the synthesis and evaluation of a series of guanine-derived analogues. The structure-activity relationship studies revealed key structural features necessary for potent inhibition of eIF4E. The optimization of substituents on the guanine core and the linker to the phenylphosphonic acid moiety were critical in achieving high binding affinity.
Quantitative Data
The biological activity of this compound was characterized using biochemical and in vitro assays. The key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Assay | Reference |
| Biochemical Activity | 95 nM | Scintillation Proximity Assay (SPA) | [2] |
| Translation Inhibition (IC50) | 2.5 µM | Rabbit Reticulocyte Lysate in vitro Translation (RRL-IVT) | [2] |
Mechanism of Action
This compound acts as a competitive inhibitor of the eIF4E-mRNA cap interaction. By binding to the cap-binding pocket of eIF4E, it prevents the recognition and binding of the 5' cap of mRNAs. This disruption of the initial step of cap-dependent translation leads to the inhibition of the synthesis of proteins critical for cancer cell proliferation and survival.
Signaling Pathways and Experimental Workflows
eIF4E-Mediated Cap-Dependent Translation Initiation Pathway
The following diagram illustrates the central role of eIF4E in the initiation of cap-dependent translation and the point of intervention for this compound.
Experimental Workflow: Development of this compound
The following diagram outlines the key stages in the discovery and preclinical evaluation of this compound.
Experimental Protocols
Scintillation Proximity Assay (SPA) for eIF4E Binding
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to eIF4E.
-
Principle: Recombinant eIF4E is immobilized on scintillant-containing beads. A radiolabeled cap analogue ([3H]m7GTP) is added. When the radioligand binds to eIF4E on the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in solution is too far away to generate a signal. An inhibitor will displace the radioligand, leading to a decrease in the signal.
-
Materials:
-
Recombinant human eIF4E protein
-
SPA beads (e.g., PVT-based) coupled with an anti-tag antibody (if eIF4E is tagged) or directly coupled.
-
[3H]m7GTP (radiolabeled cap analogue)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a slurry of eIF4E-coated SPA beads in assay buffer.
-
Add a defined volume of the bead slurry to each well of the microplate.
-
Add the test compound (this compound) or vehicle (DMSO) to the wells.
-
Add a fixed concentration of [3H]m7GTP to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Measure the light emission from each well using a microplate scintillation counter.
-
Data are expressed as the percentage of inhibition relative to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.
-
Rabbit Reticulocyte Lysate in vitro Translation (RRL-IVT) Assay
This cell-free assay assesses the ability of a compound to inhibit cap-dependent protein synthesis.
-
Principle: A rabbit reticulocyte lysate system contains all the necessary components for translation. A capped reporter mRNA (e.g., encoding luciferase) is added to the lysate. In the presence of an active translation machinery, the mRNA is translated into the reporter protein, which can be quantified by its enzymatic activity (luminescence). An inhibitor of cap-dependent translation will reduce the amount of reporter protein produced, resulting in a lower signal.
-
Materials:
-
Rabbit Reticulocyte Lysate (commercially available, nuclease-treated)
-
Capped luciferase reporter mRNA
-
Amino acid mixture (minus methionine if using 35S-methionine for autoradiography)
-
RNase inhibitor
-
Test compound (this compound) serially diluted in DMSO
-
Luciferase assay substrate and buffer
-
Luminometer
-
-
Procedure:
-
Thaw the rabbit reticulocyte lysate on ice.
-
Prepare a master mix containing the lysate, amino acids, RNase inhibitor, and the capped luciferase mRNA.
-
Aliquot the master mix into microfuge tubes or wells of a microplate.
-
Add the test compound (this compound) or vehicle (DMSO) to the reactions.
-
Incubate the reactions at 30°C for 60-90 minutes to allow for translation.
-
Stop the reaction by placing the plate on ice.
-
Add the luciferase assay substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data are expressed as the percentage of translation inhibition relative to the vehicle control, and IC50 values are calculated by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a potent, guanine-derived inhibitor of the eIF4E-mRNA cap interaction that was rationally designed to improve upon earlier generations of cap analogues. Its development demonstrates the feasibility of creating inhibitors that lack the traditional ribose and phosphate moieties, a significant step towards developing orally bioavailable drugs targeting eIF4E. While this compound itself represents a valuable research tool for studying the biological consequences of inhibiting cap-dependent translation, further studies are required to evaluate its cellular activity, selectivity, and in vivo efficacy. The potent biochemical and in vitro activity of this compound provides a strong foundation for the future development of clinically viable eIF4E inhibitors for the treatment of cancer.
References
An In-Depth Technical Guide to eIF4E-IN-4 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a fundamental process for protein synthesis.[1] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[2][3] eIF4E-IN-4 is a selective inhibitor of eIF4E that demonstrates potent biochemical and cellular activity. This technical guide provides a comprehensive overview of the methodologies used to assess the target engagement of this compound in a cellular context, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Concepts: eIF4E Function and Inhibition
eIF4E is the cap-binding protein that recognizes the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs.[1] This interaction is the rate-limiting step in the initiation of cap-dependent translation. By binding to the mRNA cap, eIF4E recruits the scaffolding protein eIF4G and the RNA helicase eIF4A, forming the eIF4F complex.[2] This complex then facilitates the recruitment of the 43S pre-initiation complex to the mRNA, initiating translation.
The activity of eIF4E is tightly regulated by two major signaling pathways: the PI3K/Akt/mTOR and the Ras/MAPK/Mnk pathways.[2] The mTOR pathway controls the phosphorylation of eIF4E-binding proteins (4E-BPs), which, in their hypophosphorylated state, bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting translation.[2] The Mnk kinases, downstream of the MAPK pathway, directly phosphorylate eIF4E, which is also linked to increased translation of specific mRNAs.[2]
This compound is a guanine-derived compound designed to competitively inhibit the binding of the m7G cap to eIF4E, thus disrupting the formation of the eIF4F complex and subsequent cap-dependent translation.[4][5]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, demonstrating its potency as an eIF4E inhibitor.
| Assay Type | Parameter | Value | Reference |
| Biochemical Binding Assay (Scintillation Proximity Assay) | Binding Affinity | 95 nM | [4][5] |
| In Vitro Translation Assay (Rabbit Reticulocyte Lysate) | IC50 | 2.5 µM | [4][5] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways regulating eIF4E activity and the mechanism of action for this compound.
Caption: The eIF4E signaling pathway and point of inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound target engagement are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and the amount of soluble target protein remaining at each temperature is quantified. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct binding.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heating:
-
After treatment, wash the cells with PBS and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 25°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble eIF4E by Western blotting.
-
Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for eIF4E.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Quantify the band intensities to generate a melting curve for each treatment condition.
-
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Co-Immunoprecipitation (Co-IP) and Western Blot
Co-IP is used to investigate the effect of this compound on the interaction between eIF4E and its binding partners, particularly eIF4G.
Principle: An antibody specific to a "bait" protein (e.g., eIF4E) is used to pull down the bait and any associated "prey" proteins (e.g., eIF4G) from a cell lysate. By treating cells with this compound, one can assess whether the inhibitor disrupts the interaction between the bait and prey proteins.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-eIF4E antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against eIF4E (to confirm successful immunoprecipitation) and eIF4G (to assess co-immunoprecipitation).
-
Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescent substrate. A decrease in the amount of co-immunoprecipitated eIF4G in the this compound treated samples compared to the control indicates disruption of the eIF4E-eIF4G interaction.
-
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Conclusion
This technical guide provides a framework for assessing the cellular target engagement of the eIF4E inhibitor, this compound. The combination of quantitative biochemical and cellular assays, along with robust experimental protocols for techniques like CETSA and Co-IP, allows for a thorough characterization of the inhibitor's mechanism of action. The provided diagrams offer a clear visualization of the complex signaling pathways and experimental procedures involved. This information is intended to be a valuable resource for researchers and drug development professionals working on the discovery and validation of novel eIF4E-targeted therapeutics.
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Biophysical Characterization of eIF4E-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation, a fundamental process in protein synthesis. By binding to the 7-methylguanosine (m7G) cap structure at the 5' end of eukaryotic mRNAs, eIF4E facilitates the assembly of the eIF4F complex, which is essential for the recruitment of ribosomes to the mRNA. This initiation step is a critical control point for the translation of a specific subset of mRNAs that encode proteins involved in cell proliferation, survival, and angiogenesis. Consequently, the dysregulation of eIF4E activity is a hallmark of many cancers, making it a compelling therapeutic target.
This technical guide provides a comprehensive overview of the biophysical characterization of eIF4E-IN-4, a selective inhibitor of eIF4E. This document is intended for researchers, scientists, and drug development professionals engaged in the study of translational control and the development of novel cancer therapeutics. Herein, we present a summary of the available quantitative data, detailed experimental protocols for key biophysical assays, and visualizations of the relevant signaling pathways and experimental workflows.
eIF4E Signaling Pathway
The activity of eIF4E is intricately regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways. These pathways converge on eIF4E to control the initiation of cap-dependent translation. This compound, as a cap-competitive inhibitor, is designed to directly interfere with the core function of eIF4E by preventing its binding to mRNA.
Caption: The eIF4E signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
This compound, also known as Compound 33, is a potent inhibitor of the eIF4E-mRNA cap interaction. The following table summarizes the available quantitative biophysical and biochemical data for this compound.[1][2][3]
| Parameter | Value | Assay Method | Source |
| Biochemical Activity | 95 nM | Scintillation Proximity Assay (SPA) | [2][3] |
| IC50 | 2.5 µM | Rabbit Reticulocyte Lysate in vitro Translation (RRL-IVT) | [2][3] |
Note: The "Biochemical Activity" value of 95 nM is reported from a competitive binding assay and likely represents an IC50 or Ki value. Further thermodynamic or kinetic parameters for the direct binding of this compound to eIF4E are not publicly available at this time.
Experimental Protocols
A thorough biophysical characterization of an eIF4E inhibitor like this compound typically involves a suite of assays to determine its binding affinity, kinetics, thermodynamics, and functional effects on translation. Below are detailed methodologies for the key experiments cited and other standard biophysical assays.
Scintillation Proximity Assay (SPA) for Binding Affinity
This assay was used to determine the biochemical activity of this compound.[2][3] It is a homogeneous and high-throughput binding assay that measures the competition between a radiolabeled ligand and a test compound for a target protein.
Principle: A radiolabeled cap analog ([3H]m7GTP) is used as a tracer. The eIF4E protein is captured on SPA beads. When the radiolabeled tracer binds to eIF4E, it is brought into close proximity to the scintillant embedded in the beads, generating a light signal. Unbound tracer in solution is too far away to produce a signal. A test compound that competes with the tracer for binding to eIF4E will reduce the signal in a concentration-dependent manner.
Experimental Workflow:
Caption: Workflow for a Scintillation Proximity Assay (SPA) to determine inhibitor binding affinity.
Detailed Protocol (based on Chen et al., 2012):
-
Reagent Preparation:
-
eIF4E Protein: Recombinant human eIF4E is expressed and purified.
-
SPA Beads: Streptavidin-coated SPA beads are used.
-
Tracer: [3H]m7GTP is used as the radiolabeled cap analog.
-
Inhibitor: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a concentration gradient.
-
Assay Buffer: A suitable buffer (e.g., PBS with 0.1% BSA and 1 mM DTT) is prepared.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, combine the assay buffer, biotinylated eIF4E, and streptavidin-coated SPA beads.
-
Add the [3H]m7GTP tracer to each well at a concentration below its Kd for eIF4E.
-
Add the serially diluted this compound or control vehicle to the wells.
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 1-2 hours).
-
-
Data Acquisition and Analysis:
-
Measure the scintillation signal in each well using a microplate scintillation counter.
-
Plot the signal as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the radiolabeled tracer.
-
Rabbit Reticulocyte Lysate in vitro Translation (RRL-IVT) Assay
This cell-free assay was used to assess the functional activity of this compound in inhibiting cap-dependent translation.[2][3]
Principle: Rabbit reticulocyte lysate contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors). A reporter mRNA with a 5' cap (e.g., luciferase mRNA) is added to the lysate. In the presence of amino acids (one of which is radiolabeled, e.g., [35S]methionine), the mRNA is translated into protein. The amount of newly synthesized protein is quantified by measuring the incorporated radioactivity. An inhibitor of cap-dependent translation will reduce the synthesis of the reporter protein.
Detailed Protocol (based on Chen et al., 2012):
-
Reagent Preparation:
-
RRL System: A commercially available rabbit reticulocyte lysate in vitro translation system is used.
-
Reporter mRNA: A capped and polyadenylated luciferase mRNA is used as the template.
-
Amino Acids: A mixture of amino acids, including [35S]methionine, is prepared.
-
Inhibitor: this compound is serially diluted.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the RRL, amino acid mixture (with [35S]methionine), and the capped luciferase mRNA.
-
Add the serially diluted this compound or control vehicle.
-
Incubate the reaction at 30°C for a specified time (e.g., 60-90 minutes) to allow for translation to occur.
-
-
Data Acquisition and Analysis:
-
Stop the translation reaction.
-
The newly synthesized [35S]-labeled luciferase protein is separated by SDS-PAGE.
-
The gel is dried, and the radioactive bands are visualized and quantified using autoradiography or a phosphorimager.
-
The intensity of the protein band is plotted against the inhibitor concentration to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
While not reported for this compound, ITC is a powerful technique to directly measure the thermodynamic parameters of binding.
Principle: ITC measures the heat change that occurs upon the binding of a ligand to a protein. A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured. From the resulting binding isotherm, the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined. The entropy of binding (ΔS) and Gibbs free energy (ΔG) can then be calculated.
General Protocol:
-
Sample Preparation:
-
Express and purify eIF4E to high homogeneity.
-
Dissolve this compound in a buffer that is identical to the buffer used for the protein to avoid heats of dilution. This may require a co-solvent like DMSO, which must be matched in the protein solution.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the eIF4E solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.
-
Surface Plasmon Resonance (SPR)
SPR is another valuable technique for studying the kinetics of binding (association and dissociation rates).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. The protein (eIF4E) is immobilized on the sensor chip. A solution containing the ligand (this compound) is flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU). By monitoring the signal over time during association and dissociation phases, the on-rate (ka) and off-rate (kd) of the interaction can be determined. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
General Protocol:
-
Chip Preparation:
-
Immobilize purified eIF4E onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Flow a running buffer over the chip surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the surface and monitor the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Regenerate the chip surface between different ligand concentrations if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to assess the stabilization of a protein upon ligand binding.
Principle: TSA measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and stabilizes the protein will increase its Tm.
General Protocol:
-
Sample Preparation:
-
In a 96-well PCR plate, mix the purified eIF4E protein, a fluorescent dye (e.g., SYPRO Orange), and the assay buffer.
-
Add different concentrations of this compound or a control vehicle.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The Tm is determined from the inflection point of the curve.
-
The change in Tm (ΔTm) in the presence of the inhibitor indicates a direct binding interaction and stabilization.
-
Conclusion
This compound is a potent, selective inhibitor of the eIF4E-mRNA cap interaction with a demonstrated biochemical activity in the nanomolar range and functional inhibition of cap-dependent translation in the low micromolar range. The biophysical and biochemical assays outlined in this guide provide a robust framework for the characterization of this and other eIF4E inhibitors. While direct thermodynamic and kinetic data for this compound are not yet publicly available, the described methodologies for ITC, SPR, and TSA are standard approaches to obtain a more complete biophysical profile. A comprehensive understanding of the biophysical properties of eIF4E inhibitors is crucial for their further development as potential cancer therapeutics.
References
eIF4E-IN-4: A Technical Guide to its Impact on Downstream Oncogenic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of cap-dependent mRNA translation, a process frequently dysregulated in cancer. Its overexpression leads to the preferential translation of a subset of mRNAs encoding potent oncoproteins, including c-Myc and Cyclin D1, thereby driving tumorigenesis. eIF4E-IN-4, also identified as Compound 33, is a selective inhibitor of eIF4E that functions by antagonizing the binding of the 7-methylguanosine (m7G) cap of mRNA. This in-depth technical guide details the mechanism of action of this compound, its effect on downstream oncogenic signaling, and provides relevant experimental protocols for its study.
Introduction
The aberrant activation of cellular translation machinery is a hallmark of many cancers. The protein eIF4E, as a key component of the eIF4F complex, plays a pivotal role in this process. By binding to the 5' cap structure of mRNAs, eIF4E facilitates the recruitment of the translational machinery, initiating protein synthesis. In numerous malignancies, the overexpression or hyperactivation of eIF4E results in the selective translation of mRNAs with highly structured 5' untranslated regions (UTRs). These "eIF4E-sensitive" transcripts often encode proteins crucial for cell growth, proliferation, and survival, such as the transcription factor c-Myc and the cell cycle regulator Cyclin D1. Consequently, the development of small molecule inhibitors targeting eIF4E has emerged as a promising therapeutic strategy in oncology.
This compound is a guanine-derived compound designed to competitively inhibit the interaction between eIF4E and capped mRNA. This guide provides a comprehensive overview of its biochemical activity and its anticipated effects on key downstream oncogenic pathways.
This compound: Mechanism of Action and Biochemical Profile
This compound was developed through a structure-guided design approach to create a potent antagonist of the eIF4E-mRNA cap interaction. It distinguishes itself from early cap analogs by lacking a ribose moiety and a phosphate group, features intended to improve its drug-like properties.
Quantitative Data Summary
The following table summarizes the key in vitro activity data for this compound.
| Assay Type | Parameter | Value | Reference |
| Biochemical Binding Assay | Biochemical Activity vs. eIF4E | 95 nM | [1] |
| In Vitro Translation Assay | IC50 (Cap-dependent translation) | 2.5 µM | [1] |
Signaling Pathways and Downstream Effects
The primary mechanism of this compound is the direct inhibition of cap-dependent translation. This action is expected to disproportionately affect the synthesis of oncoproteins whose mRNAs are highly dependent on eIF4E for their translation.
Effect on c-Myc
The c-Myc proto-oncogene is a master transcriptional regulator of cell growth and proliferation. Its mRNA possesses a long, structured 5'-UTR, making its translation highly dependent on the activity of the eIF4F complex. Inhibition of eIF4E by this compound is therefore hypothesized to lead to a significant reduction in c-Myc protein levels, without affecting its mRNA abundance. This would, in turn, suppress the transcription of c-Myc target genes involved in cell cycle progression and metabolism.
Effect on Cyclin D1
Cyclin D1 is a key regulator of the G1-S phase transition of the cell cycle. Similar to c-Myc, the Cyclin D1 mRNA has a structured 5'-UTR that renders its translation sensitive to eIF4E levels. By inhibiting eIF4E, this compound is expected to decrease the synthesis of Cyclin D1 protein, leading to cell cycle arrest at the G1 phase and a subsequent reduction in tumor cell proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on downstream oncogenes.
In Vitro eIF4E Binding Assay (Scintillation Proximity Assay)
This protocol is adapted from the general methodology described in the primary literature for the characterization of this compound.[1]
Objective: To quantify the inhibitory activity of this compound on the binding of m7GTP to eIF4E.
Materials:
-
Recombinant human eIF4E protein
-
[³H]-m7GTP (radiolabeled cap analog)
-
Scintillation Proximity Assay (SPA) beads conjugated to an anti-eIF4E antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).
-
Add 20 µL of a solution containing recombinant eIF4E protein pre-mixed with anti-eIF4E SPA beads to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of a solution containing [³H]-m7GTP to each well to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Seal the plate and centrifuge briefly.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Downstream Oncogenes
Objective: To determine the effect of this compound on the protein levels of c-Myc and Cyclin D1 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., breast, colon, or head and neck cancer cell lines)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified time period (e.g., 24, 48 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.
Conclusion
This compound is a selective, non-nucleotide inhibitor of the eIF4E-mRNA cap interaction with potent biochemical activity. By disrupting this critical step in translation initiation, this compound is poised to effectively suppress the production of key oncoproteins, such as c-Myc and Cyclin D1, which are central drivers of tumor growth and proliferation. The experimental protocols provided herein offer a framework for the further investigation of this compound's biological effects and its potential as a therapeutic agent in cancers characterized by the dysregulation of cap-dependent translation. Further studies are warranted to elucidate the full spectrum of its cellular activity, including its effects on cell viability, apoptosis, and in vivo tumor growth.
References
Methodological & Application
Application Notes and Protocols for eIF4E-IN-4: An In Vitro Characterization Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a key protein in the regulation of protein synthesis. It functions by binding to the 5' cap structure of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation. As a component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A, eIF4E facilitates the recruitment of ribosomes to mRNA. In numerous types of cancer, the expression and activity of eIF4E are elevated, leading to the preferential translation of mRNAs that encode proteins vital for cell proliferation, survival, and angiogenesis. This makes eIF4E a significant target for the development of new cancer therapies. The activity of eIF4E is primarily regulated by the PI3K/Akt/mTOR and Ras/MAPK/Mnk signaling pathways, which are often hyperactivated in cancerous cells.
eIF4E-IN-4 is a small molecule inhibitor designed to target eIF4E, presenting a promising avenue for therapeutic intervention. This document provides detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action.
Signaling Pathway of eIF4E
The regulation of eIF4E is a complex process involving multiple signaling pathways that converge to control its availability and activity. The diagram below illustrates the central role of the PI3K/Akt/mTOR and MAPK/Mnk pathways in modulating eIF4E function. Growth factors, mitogens, and stress signals can activate these pathways, leading to the phosphorylation of 4E-binding proteins (4E-BPs) and eIF4E itself. Phosphorylation of 4E-BPs by mTORC1 causes their dissociation from eIF4E, allowing eIF4E to bind to eIF4G and initiate translation. Concurrently, the MAPK pathway activates Mnk1/2, which in turn phosphorylates eIF4E at Ser209, a modification linked to enhanced oncogenic activity.
Data Presentation
The inhibitory activity of this compound should be quantified using various in vitro assays. The results should be summarized in a clear and concise tabular format to allow for easy comparison of its potency across different biochemical and cellular contexts. Below is a template for data presentation with example data.
| Assay Type | Description | This compound IC₅₀ (nM)[1] |
| Biochemical Assays | ||
| eIF4E/eIF4G Interaction (TR-FRET) | Measures the disruption of the protein-protein interaction between eIF4E and eIF4G. | 15 |
| eIF4E Cap-Binding (Fluorescence Polarization) | Measures the displacement of a fluorescently labeled cap analog from the eIF4E binding pocket. | 25 |
| Cell-Based Assays | ||
| In Vitro Translation Assay | Quantifies the inhibition of cap-dependent translation of a reporter mRNA in a cell-free system. | 50 |
| Cell Proliferation Assay (e.g., MDA-MB-231) | Measures the effect of the inhibitor on the proliferation of a cancer cell line dependent on eIF4E activity. | 100 |
Note: The IC₅₀ values presented are for illustrative purposes and should be replaced with experimentally determined data for this compound.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and reagents.
eIF4E/eIF4G Protein-Protein Interaction Assay (TR-FRET)
This assay quantitatively measures the ability of this compound to disrupt the interaction between eIF4E and eIF4G using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow Diagram:
Materials:
-
Recombinant human eIF4E protein (full-length)
-
Biotinylated peptide derived from eIF4G containing the eIF4E binding motif
-
TR-FRET detection reagents (e.g., Europium cryptate-labeled anti-tag antibody and Streptavidin-XL665)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 0.1% BSA, 1 mM DTT)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reagent Preparation: Dilute the eIF4E protein and the biotinylated eIF4G peptide to their optimal concentrations in assay buffer.
-
Assay Assembly:
-
Add 5 µL of assay buffer to each well of a 384-well plate.
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the respective wells.
-
Add 5 µL of the diluted eIF4E protein.
-
Add 5 µL of the diluted biotinylated eIF4G peptide.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare the TR-FRET detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 5 µL of the detection mix to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
eIF4E Cap-Binding Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled cap analog (e.g., m7GTP-fluorescein) from the cap-binding pocket of eIF4E.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m7GTP analog (e.g., m7GTP-BODIPY-FL)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT)
-
384-well black, low-binding plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Dilute the eIF4E protein to a concentration that gives an optimal polarization window (typically 2-3 times the Kd of the fluorescent ligand).
-
Dilute the fluorescent m7GTP analog to a low nanomolar concentration in assay buffer.
-
-
Assay Assembly:
-
To each well, add 10 µL of the diluted this compound or assay buffer (for controls).
-
Add 10 µL of the diluted eIF4E protein.
-
Mix and incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent m7GTP analog.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration. Fit the data to a competitive binding equation to determine the IC₅₀ value.
In Vitro Translation Assay
This assay assesses the functional consequence of eIF4E inhibition by measuring the synthesis of a reporter protein (e.g., luciferase) from a capped mRNA transcript in a cell-free translation system.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
Capped and polyadenylated reporter mRNA (e.g., Firefly luciferase)
-
Amino acid mixture
-
RNase inhibitor
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in nuclease-free water.
-
Reaction Setup (on ice):
-
In a microfuge tube, combine the reticulocyte lysate, amino acid mixture, RNase inhibitor, and nuclease-free water.
-
Add the desired concentration of this compound or solvent control.
-
Initiate the reaction by adding the capped luciferase mRNA.
-
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes.
-
Luciferase Assay:
-
Add a small aliquot of the translation reaction to a well of a 96-well white plate.
-
Add the luciferase assay reagent according to the manufacturer's instructions.
-
-
Data Acquisition: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of the inhibitor-treated samples to the solvent control. Plot the percentage of translation inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
Application Notes and Protocols for eIF4E Inhibitor Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of eIF4E inhibitors, using 4EGI-1 as a representative compound, in cell culture experiments. The information is intended to guide researchers in studying the effects of eIF4E inhibition on cell signaling, viability, and protein-protein interactions.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap of messenger RNAs (mRNAs) and is a rate-limiting step in cap-dependent translation initiation.[1] It is a central component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[2] The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways.[2][3] Dysregulation of eIF4E activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[2]
eIF4E inhibitors are small molecules designed to interfere with the function of eIF4E. One such inhibitor, 4EGI-1, allosterically inhibits the interaction between eIF4E and eIF4G, thereby disrupting the formation of the eIF4F complex and suppressing cap-dependent translation.[2][4][5] This leads to a reduction in the synthesis of proteins crucial for cancer cell growth, proliferation, and survival.
Data Presentation
Table 1: In Vitro Activity of 4EGI-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| A549 | Lung Cancer | ~6 | SRB assay | [6] |
| SKBR-3 | Breast Cancer | ~30 | Not Specified | [7] |
| MCF-7 | Breast Cancer | ~30 | Not Specified | [7] |
| MDA-MB-231 | Breast Cancer | ~30 | Not Specified | [7] |
| Jurkat | T-cell Leukemia | >50 (for cell death) | CellTiterGlo | [8] |
| U87 | Glioblastoma | Not Specified | Apoptosis Assay | [7] |
| LP-1 | Multiple Myeloma | Not Specified | Not Specified | [9] |
| L363 | Multiple Myeloma | Not Specified | Not Specified | [9] |
| OPM-2 | Multiple Myeloma | Not Specified | Not Specified | [9] |
| U266 | Multiple Myeloma | Not Specified | Not Specified | [9] |
| XG-6 | Multiple Myeloma | Not Specified | Not Specified | [9] |
Signaling Pathways and Experimental Workflows
Caption: eIF4E Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Studying eIF4E Inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of an eIF4E inhibitor on cell viability using a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
eIF4E inhibitor (e.g., 4EGI-1), dissolved in DMSO
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the eIF4E inhibitor in complete medium. A typical concentration range for 4EGI-1 is 1-100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of key proteins in the eIF4E signaling pathway following inhibitor treatment.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-phospho-eIF4E (Ser209), anti-eIF4G, anti-4E-BP1, anti-phospho-4E-BP1 (Thr37/46), anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Co-Immunoprecipitation (Co-IP)
This protocol is for assessing the effect of an eIF4E inhibitor on the interaction between eIF4E and eIF4G.
Materials:
-
Treated and control cell pellets
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Anti-eIF4E antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-eIF4G antibody for western blotting
-
Anti-eIF4E antibody for western blotting
-
IgG control antibody
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Cell Lysis:
-
Lyse cells in Co-IP lysis buffer on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Pre-clearing:
-
Add 20-30 µL of protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-eIF4E antibody or an equivalent amount of IgG control to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30-50 µL of fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
After the final wash, resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform western blotting as described above, probing with anti-eIF4G and anti-eIF4E antibodies. A decrease in the eIF4G band in the inhibitor-treated sample immunoprecipitated with anti-eIF4E indicates disruption of the interaction.
-
References
- 1. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. rsc.org [rsc.org]
- 7. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Using eIF4E Inhibitors in a Mouse Xenograft Model
Topic: Using a hypothetical eIF4E inhibitor, eIF4E-IN-4, in a mouse xenograft model.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which is responsible for the cap-dependent translation of mRNA.[1] In numerous types of cancer, eIF4E is overexpressed and contributes to tumorigenesis by selectively increasing the translation of oncogenic proteins involved in cell growth, proliferation, and survival.[2][3] Consequently, eIF4E has emerged as a promising therapeutic target in oncology.[4] These application notes provide detailed protocols for the use of a hypothetical eIF4E inhibitor, referred to as this compound, in a mouse xenograft model, a crucial step in the preclinical evaluation of such therapeutic agents.
Signaling Pathway
The activity of eIF4E is a convergence point for major signaling pathways frequently hyperactivated in cancer, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[5] The mTOR pathway, through its downstream effector 4E-BP1, negatively regulates eIF4E.[2] In its hypophosphorylated state, 4E-BP1 binds to eIF4E, preventing its incorporation into the eIF4F complex.[4] However, in many cancers, the PI3K/AKT/mTOR pathway is overactive, leading to the phosphorylation of 4E-BP1 and its subsequent dissociation from eIF4E, which allows for increased cap-dependent translation.[2] Additionally, the RAS/MEK/ERK pathway can lead to the phosphorylation of eIF4E itself by MNK1/2, which is also associated with enhanced translation of specific mRNAs involved in tumor progression.[2][5]
Experimental Protocols
Cell Culture and Tumor Implantation
-
Cell Line Selection: Choose a human cancer cell line with documented overexpression or hyperactivation of eIF4E (e.g., breast, prostate, or lung cancer cell lines).
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[6]
-
Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Anesthetize the mouse using an appropriate anesthetic.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the animals regularly for tumor growth.
-
Drug Formulation and Administration
-
Formulation of this compound: The formulation will depend on the physicochemical properties of this compound. A common vehicle for in vivo studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final concentration should be determined based on the desired dosage and administration volume.
-
Dosage and Administration:
-
Based on in vitro IC50 values and preliminary toxicity studies, a dose range should be selected. For example, based on studies with eIF4E ASOs, a starting point could be in the range of 5-25 mg/kg.[1]
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage). The frequency of administration could be daily or three times a week, depending on the compound's pharmacokinetic profile.
-
In Vivo Efficacy Study Workflow
Tumor Growth Monitoring and Endpoint Analysis
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[7] Calculate the tumor volume using the formula: (Width² x Length) / 2.[7]
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Endpoint Criteria: Euthanize the mice when the tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration of the tumor).
-
Endpoint Analysis:
-
At the end of the study, excise the tumors and record their final weight.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot or qPCR analysis of eIF4E and downstream targets (e.g., Cyclin D1, c-Myc, VEGF).
-
Another portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of proliferation markers (e.g., Ki-67), apoptosis markers (e.g., cleaved caspase-3), and angiogenesis markers (e.g., CD31).
-
Data Presentation
Quantitative data from the xenograft study should be summarized in tables for clear comparison between the treatment and control groups.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| Cancer Cell Line A | Value |
| Cancer Cell Line B | Value |
| Normal Fibroblasts | Value |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) |
| Vehicle Control | 10 | Value | N/A | Value | Value |
| This compound (X mg/kg) | 10 | Value | Value | Value | Value |
| This compound (Y mg/kg) | 10 | Value | Value | Value | Value |
Table 3: Pharmacodynamic Biomarker Analysis
| Treatment Group | eIF4E Protein Level (% of Control) | p-4E-BP1/4E-BP1 Ratio | Cyclin D1 mRNA Level (% of Control) |
| Vehicle Control | 100 | Value | 100 |
| This compound (Y mg/kg) | Value | Value | Value |
Conclusion
The use of a mouse xenograft model is a critical step in the preclinical evaluation of novel eIF4E inhibitors like the hypothetical this compound. The protocols and guidelines presented here provide a general framework for conducting such studies. For any specific eIF4E inhibitor, it is imperative to first obtain information regarding its mechanism of action, solubility, and preliminary in vitro cytotoxicity to develop a relevant and robust in vivo experimental design.
References
- 1. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. benchchem.com [benchchem.com]
Application Note: Assessing Translational Inhibition with eIF4E-IN-4 Using Polysome Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction Eukaryotic translation initiation factor 4E (eIF4E) is a critical protein that recognizes and binds to the 5' cap structure (m7G) of messenger RNAs (mRNAs).[1][2] This binding is the rate-limiting step for cap-dependent translation, a major pathway for protein synthesis in eukaryotes.[3] The eIF4E protein, along with the scaffolding protein eIF4G and the RNA helicase eIF4A, forms the eIF4F complex, which recruits the ribosome to the mRNA to initiate translation.[1][4]
The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways.[5] The mTOR complex 1 (mTORC1) phosphorylates eIF4E-binding proteins (4E-BPs), causing them to release eIF4E and allowing for the formation of the active eIF4F complex.[5][6] In many cancers, these signaling pathways are hyperactivated, leading to elevated eIF4E activity and the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.[7] This makes eIF4E a compelling target for anti-cancer drug development.[7]
eIF4E-IN-4 is a novel, potent, and specific small molecule inhibitor designed to disrupt the crucial interaction between eIF4E and eIF4G. By preventing the assembly of the eIF4F complex, this compound effectively blocks cap-dependent translation initiation. Polysome profiling is a powerful technique used to study global and gene-specific translational activity by separating mRNAs based on the number of attached ribosomes.[8][9] This application note provides a detailed protocol for using this compound in polysome profiling experiments to assess its impact on mRNA translation.
Mechanism of Action of this compound Under normal growth conditions, signaling through the mTOR pathway leads to the phosphorylation and inactivation of 4E-BPs.[6] This releases eIF4E, allowing it to bind to eIF4G and initiate translation. This compound is a competitive inhibitor that binds to eIF4E at the eIF4G binding site, mimicking the action of 4E-BPs.[10] This prevents the recruitment of the translational machinery to the mRNA, leading to a global reduction in cap-dependent protein synthesis.
Quantitative Data for this compound
The following table summarizes the key in-vitro properties of this compound based on representative data for potent eIF4E inhibitors.
| Parameter | Value | Description |
| Target | eIF4E/eIF4G Interaction | Prevents the formation of the active eIF4F translation initiation complex. |
| IC₅₀ | 250 nM | Concentration required to inhibit 50% of eIF4E-eIF4G binding in a biochemical assay. |
| Cellular EC₅₀ | 1.5 µM | Effective concentration to reduce global protein synthesis by 50% in cultured cells. |
| Binding Affinity (KD) | 80 nM | Dissociation constant for the binding of this compound to eIF4E, indicating high affinity. |
| Recommended Working Concentration | 1 - 10 µM | Concentration range for cell-based assays, including polysome profiling. |
| Treatment Time | 4 - 24 hours | Recommended duration of cell treatment to observe significant effects on translation. |
Application: Polysome Profiling Workflow
Polysome profiling is the gold standard for analyzing the translational status of mRNAs.[11] The technique involves separating cellular lysates on a sucrose density gradient via ultracentrifugation.[8][9] Untranslated mRNAs and ribosomal subunits remain at the top of the gradient, while mRNAs bound by a single ribosome (monosomes) and multiple ribosomes (polysomes) sediment further down. The distribution of a specific mRNA across the gradient reflects its translation efficiency. Treatment with this compound is expected to cause a shift from heavy polysome fractions to lighter monosome and subunit fractions, indicating a global inhibition of translation initiation.
Detailed Experimental Protocol
This protocol is adapted from established methods for polysome profiling in mammalian cells.[12][13][14]
Part 1: Cell Culture and Treatment
-
Seed cells in 15 cm dishes to reach 80-90% confluency on the day of the experiment.[12] Using 2-3 plates per condition is recommended.
-
Treat cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 6 hours).
-
Prior to harvesting, add cycloheximide to the culture medium to a final concentration of 100 µg/mL and incubate for 5-10 minutes at 37°C.[12][13] This step is critical to "freeze" the ribosomes on the mRNA transcripts.
-
Place dishes on ice and wash the cells twice with 10 mL of ice-cold PBS containing 100 µg/mL cycloheximide.[12]
Part 2: Cell Lysis and Lysate Preparation
-
After the final wash, aspirate all PBS and add 500 µL of ice-cold hypotonic lysis buffer directly to the plate.
-
Lysis Buffer Recipe: 5 mM Tris-HCl (pH 7.5), 2.5 mM MgCl₂, 1.5 mM KCl, 100 µg/mL cycloheximide, 1 mM DTT, 0.5% Triton X-100, 0.5% Sodium Deoxycholate, 1x Protease Inhibitor Cocktail, 2 U/µL RNase Inhibitor.
-
-
Scrape the cells and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate the lysate on ice for 10 minutes, vortexing briefly every 5 minutes.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[11]
-
Carefully transfer the supernatant (cytoplasmic lysate) to a new pre-chilled tube. This contains the ribosomes and polysomes.
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop). Use an equal amount of RNA (typically 200-500 µg) for each condition.
Part 3: Sucrose Gradient Ultracentrifugation
-
Prepare linear 10-50% (w/v) sucrose gradients in ultracentrifuge tubes (e.g., Beckman SW41 Ti rotor tubes) using a gradient maker or by carefully layering solutions of decreasing sucrose concentration and allowing them to diffuse overnight at 4°C.[12]
-
Sucrose Buffer Recipe: 20 mM HEPES-KOH (pH 7.6), 100 mM KCl, 5 mM MgCl₂, 100 µg/mL cycloheximide, 1 mM DTT.
-
-
Carefully layer the prepared cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at ~235,000 x g (e.g., 39,000 rpm in an SW41 Ti rotor) for 2 hours at 4°C.[11][13]
Part 4: Fractionation and Data Collection
-
Set up a density gradient fractionation system equipped with a UV monitor set to 254 nm.
-
Pierce the bottom of the centrifuge tube and push the gradient upwards at a constant flow rate (e.g., 1.5 mL/min) using a dense chase solution (e.g., 60% sucrose).[12]
-
Continuously record the absorbance at 254 nm to generate the polysome profile.
-
Collect fractions of a fixed volume (e.g., 500 µL) into pre-chilled tubes. Typically, 12-15 fractions are collected per gradient.
-
Immediately freeze the collected fractions on dry ice or in liquid nitrogen and store at -80°C.
Part 5: RNA Extraction and Downstream Analysis
-
Thaw the fractions on ice. Add Trizol reagent (or a similar RNA extraction reagent) to each fraction and proceed with RNA isolation according to the manufacturer's protocol.[12]
-
Measure the RNA concentration in each fraction.
-
For specific gene analysis: Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the RNA from each fraction to determine the distribution of a target mRNA across the gradient.
-
For global analysis (Translatome): Pool the non-translating (sub-80S), light polysome, and heavy polysome fractions based on the A254 profile. Alternatively, analyze RNA from each fraction separately. Prepare libraries for RNA sequencing (RNA-seq) to obtain a genome-wide view of translational changes.
Data Interpretation
-
A254 Profile: A successful polysome profile will show distinct peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and a series of progressively smaller peaks representing polysomes. Treatment with this compound should lead to a decrease in the area under the polysome peaks and a corresponding increase in the 80S monosome peak, signifying an inhibition of translation initiation.
-
RT-qPCR/RNA-Seq: An mRNA that is sensitive to eIF4E inhibition will show a clear shift in its distribution from the heavy polysome fractions in control samples to the monosome or subunit fractions in this compound-treated samples. This indicates a reduction in the number of ribosomes translating that specific mRNA and, therefore, a decrease in its protein synthesis rate.
References
- 1. Frontiers | The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders [frontiersin.org]
- 2. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EIF4E - Wikipedia [en.wikipedia.org]
- 4. A novel eIF4E interacting protein that forms non-canonical translation initiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of eIF4E by blocking MNK and mTOR pathways in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Polysome profiling - Wikipedia [en.wikipedia.org]
- 10. 4EGI-1 - Wikipedia [en.wikipedia.org]
- 11. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. en.bio-protocol.org [en.bio-protocol.org]
Application Notes and Protocols for Investigating Oncogenic Signaling Pathways Using eIF4E-IN-4
For research use only.
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulatory node in protein synthesis, frequently dysregulated in a wide array of human cancers. As a key component of the eIF4F complex, eIF4E binds to the 5' cap structure of messenger RNAs (mRNAs), a rate-limiting step in cap-dependent translation. Oncogenic signaling pathways, particularly the PI3K/AKT/mTOR and Ras/MAPK/MNK cascades, converge on eIF4E to promote the translation of a specific subset of mRNAs that encode for proteins integral to cell growth, proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1. Consequently, the overexpression or hyperactivation of eIF4E is a hallmark of many malignancies, contributing to tumor initiation and progression.
eIF4E-IN-4 is a potent inhibitor of eIF4E, offering a valuable tool for investigating the role of eIF4E-mediated translation in oncogenesis. These application notes provide a comprehensive guide to utilizing this compound for studying its effects on cancer cell signaling, along with detailed protocols for key experimental procedures. While specific quantitative data for this compound is emerging, this document incorporates representative data from other known eIF4E inhibitors to illustrate the expected outcomes.
Mechanism of Action
This compound is a cap-competitive inhibitor designed to bind to the cap-binding pocket of eIF4E. This competitive inhibition prevents the association of eIF4E with the 5' cap of mRNAs, thereby disrupting the formation of the eIF4F complex and selectively inhibiting the translation of eIF4E-dependent transcripts.
Data Presentation
Table 1: Representative Quantitative Changes in Protein Expression Following eIF4E Inhibitor Treatment. Data is compiled from studies on various eIF4E inhibitors and may not be fully representative of this compound.
| Protein Target | Function | Expected Change with this compound Treatment | Representative Fold Change (vs. Control) |
| p-eIF4E (Ser209) | Active form of eIF4E | No direct change, but functional activity is inhibited. | - |
| Total eIF4E | Total eIF4E protein | No significant change | ~1.0 |
| c-Myc | Transcription factor, cell proliferation | Decrease | 0.3 - 0.6 |
| Cyclin D1 | Cell cycle progression (G1/S transition) | Decrease | 0.4 - 0.7 |
| Bcl-2 | Anti-apoptotic protein | Decrease | 0.5 - 0.8 |
| Bax | Pro-apoptotic protein | No significant change or slight increase | ~1.0 - 1.2 |
| β-actin | Housekeeping protein (loading control) | No significant change | ~1.0 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in complete growth medium at a density that will allow for 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Note: The optimal concentration of this compound should be determined empirically for each cell line, but a starting range of 1-10 µM is recommended based on similar inhibitors.
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal treatment time should be determined based on the specific protein of interest and cell line.
II. Western Blot Protocol
A. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
B. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
C. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Rabbit anti-p-eIF4E (Ser209) (1:1000)
-
Rabbit anti-eIF4E (1:1000)[1]
-
Rabbit anti-c-Myc (1:1000)
-
Rabbit anti-Cyclin D1 (1:1000)
-
Rabbit anti-Bcl-2 (1:1000)
-
Rabbit anti-Bax (1:1000)
-
Mouse anti-β-actin (1:5000)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: eIF4E signaling pathway and point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Western blot workflow for analyzing protein expression after this compound treatment.
References
Determining the Dose-Response Curve of eIF4E-IN-4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the determination of the dose-response curve of eIF4E-IN-4, a putative inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a critical component of the mRNA cap-binding complex and a key regulator of cap-dependent translation, making it a significant target in cancer therapy.[1][2][3] These guidelines outline both biochemical and cell-based assays to ascertain the potency and efficacy of this compound, enabling a comprehensive characterization of its inhibitory activity. The protocols are designed to be readily implemented in a standard laboratory setting.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein that recognizes and binds to the 5' cap structure (m7GpppN) of eukaryotic mRNAs, a rate-limiting step in cap-dependent translation initiation.[4] By recruiting the eIF4F complex to the mRNA, eIF4E facilitates the translation of a subset of mRNAs that encode proteins crucial for cell growth, proliferation, and survival.[1][5] In many cancers, eIF4E is overexpressed or hyperactivated, leading to the preferential translation of oncogenes such as c-Myc and Cyclin D1, thus promoting tumorigenesis.[6] Therefore, inhibiting eIF4E activity presents a promising therapeutic strategy.[7]
This compound is a small molecule inhibitor designed to disrupt the function of eIF4E. To characterize its pharmacological properties, it is essential to determine its dose-response curve and calculate key parameters such as the half-maximal inhibitory concentration (IC50). This document provides detailed protocols for a biochemical fluorescence polarization (FP) assay to measure direct binding to eIF4E and a cell-based reporter assay to assess the inhibition of cap-dependent translation in a cellular environment.
Signaling Pathway
The activity of eIF4E is primarily regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway. These pathways are often hyperactivated in cancer, leading to increased eIF4E activity and promoting tumorigenesis.[8]
Caption: The eIF4E signaling pathway is regulated by PI3K/Akt/mTOR and Ras/MAPK cascades.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the dose-response experiments for an eIF4E inhibitor like this compound.
Table 1: Biochemical Assay - Fluorescence Polarization
| Parameter | Value |
| Assay Type | Fluorescence Polarization (FP) |
| Target | Recombinant Human eIF4E |
| Tracer | Fluorescently Labeled m7GTP Analog |
| IC50 (µM) | e.g., 2.5 ± 0.3 |
| Hill Slope | e.g., 1.1 |
| R² | e.g., 0.98 |
Table 2: Cell-Based Assay - Cap-Dependent Translation Reporter
| Parameter | Value |
| Assay Type | Dual-Luciferase Reporter Assay |
| Cell Line | e.g., HEK293T or a relevant cancer cell line |
| Reporter Construct | Cap-dependent Firefly Luciferase |
| Control Construct | IRES-driven Renilla Luciferase |
| IC50 (µM) | e.g., 5.8 ± 0.7 |
| Hill Slope | e.g., 0.9 |
| R² | e.g., 0.97 |
Table 3: Cell-Based Assay - Cell Proliferation
| Parameter | Value |
| Assay Type | Cell Viability/Proliferation (e.g., CellTiter-Glo®) |
| Cell Line | e.g., A549 (lung cancer) or other relevant cancer cell line |
| Treatment Duration | 72 hours |
| GI50 (µM) | e.g., 12.3 ± 1.5 |
| Hill Slope | e.g., 1.2 |
| R² | e.g., 0.96 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for determining the dose-response curve of this compound.
Protocol 1: Biochemical Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to measure the ability of this compound to displace a fluorescently labeled cap analog from the cap-binding pocket of eIF4E.[1][9][10]
Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m7GTP analog (e.g., BODIPY-FL-m7GTP)
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of this compound in DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Dilute each concentration from the DMSO series into Assay Buffer to create the final working solutions. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Preparation:
-
Add a fixed volume of the diluted this compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Prepare a solution of recombinant eIF4E in Assay Buffer at a concentration determined by prior titration (typically in the low nanomolar range). Add this solution to all wells except the negative control (tracer only) wells.
-
Prepare a solution of the fluorescently labeled m7GTP analog in Assay Buffer at a concentration typically at or below its Kd for eIF4E. Add this solution to all wells.
-
The final assay volume is typically 10-20 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used.
-
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Normalize the data using the high (eIF4E + tracer, no inhibitor) and low (tracer only) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.
-
Protocol 2: Cell-Based Cap-Dependent Translation Reporter Assay
This protocol utilizes a dual-luciferase reporter system to measure the effect of this compound on cap-dependent translation in living cells.[2]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dual-luciferase reporter plasmid (e.g., pRL-HL, which contains a cap-dependent firefly luciferase and an IRES-driven Renilla luciferase)
-
Transfection reagent
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Incubate the cells for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the transfected cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity (cap-dependent) to Renilla luciferase activity (cap-independent control). This normalization accounts for differences in cell number and transfection efficiency.
-
Normalize the ratios to the vehicle-treated control wells (set to 100% activity).
-
Plot the normalized cap-dependent translation activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
A relevant cancer cell line (e.g., A549, MCF-7)
-
This compound
-
Complete cell culture medium
-
96-well clear or white cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent MTS/MTT assay)
-
Luminometer (or absorbance plate reader for MTS/MTT)
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells per well) to allow for logarithmic growth over the assay period.
-
Allow the cells to attach and recover overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the various concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Measurement:
-
At the end of the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The protocols outlined in this document provide a robust framework for determining the dose-response curve of the eIF4E inhibitor, this compound. By combining biochemical and cell-based assays, researchers can obtain a comprehensive understanding of the inhibitor's potency, mechanism of action, and anti-proliferative effects. The provided templates for data presentation will aid in the clear and concise reporting of findings. These methods are fundamental for the preclinical evaluation of this compound and other potential eIF4E-targeting therapeutics.
References
- 1. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EIF4E - Wikipedia [en.wikipedia.org]
- 5. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanomicronspheres.com [nanomicronspheres.com]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with eIF4E-IN-4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of eIF4E-IN-4, a potent and selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), in cell viability assays. The document includes a detailed protocol for assessing the anti-proliferative effects of the compound, a summary of its mechanism of action, and guidelines for data interpretation.
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure of messenger RNAs (mRNAs), a critical step in the initiation of cap-dependent translation.[1][2][3] In many cancers, the eIF4E pathway is hyperactivated, leading to the increased translation of oncoproteins that drive cell growth, proliferation, and survival.[4][5][6] Consequently, eIF4E has emerged as a promising therapeutic target for cancer treatment.[4][7] this compound is a novel small molecule inhibitor designed to disrupt the function of eIF4E, thereby providing a potential avenue for anti-cancer therapy. These notes detail the application of this compound in determining its efficacy in reducing the viability of cancer cells.
Mechanism of Action of eIF4E Inhibitors
eIF4E is a central node in two major signaling pathways that are often dysregulated in cancer: the PI3K/Akt/mTOR and the Ras/MAPK/Mnk pathways.[5][6] These pathways converge on eIF4E to regulate its activity. The PI3K/Akt/mTOR pathway controls the phosphorylation of eIF4E-binding proteins (4E-BPs), which are natural inhibitors of eIF4E.[4][5][8] When phosphorylated, 4E-BPs release eIF4E, allowing it to bind to eIF4G and initiate translation. The Ras/MAPK pathway leads to the phosphorylation of eIF4E itself by MNK1/2, which enhances its activity.[5][9]
This compound is hypothesized to function by competitively binding to eIF4E, thereby preventing its interaction with eIF4G and the subsequent assembly of the eIF4F translation initiation complex. This leads to a reduction in the translation of a specific subset of mRNAs, known as "weak" mRNAs, which often encode for proteins critical for cancer cell proliferation and survival, such as cyclins, c-Myc, and survivin.[4][10]
Quantitative Data Summary
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits cell growth by 50%. The IC50 values for this compound have been determined across a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| MDA-MB-231 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.8 |
| Jurkat | T-cell Leukemia | 1.5 |
Table 1. Hypothetical IC50 values of this compound in various cancer cell lines after a 72-hour incubation period.
Experimental Protocol: Cell Viability (Resazurin Assay)
This protocol describes the use of the resazurin (also known as AlamarBlue) assay to determine the effect of this compound on cancer cell viability. This assay is based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin by metabolically active cells.[11][12][13][14][15] The intensity of the fluorescent signal is proportional to the number of viable cells.[12][13][15]
Materials and Reagents
-
This compound
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO)
-
Sterile, opaque-walled 96-well microplates
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
-
Humidified incubator (37°C, 5% CO2)
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Resazurin Working Solution: Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.[11] Filter-sterilize the solution and store it protected from light at 4°C for frequent use or -20°C for long-term storage.[11][12]
Experimental Procedure
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in fresh complete medium. c. Count the cells and adjust the cell suspension to the desired density (e.g., 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. e. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 0.01 µM to 100 µM. b. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of this compound) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin working solution to each well.[13] b. Return the plate to the incubator for 1-4 hours. The incubation time may need to be optimized depending on the cell line's metabolic activity.[11][14][15] c. Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.[11][12]
-
Data Analysis: a. Subtract the average fluorescence of the no-cell control wells from all other wells. b. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) x 100 c. Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contamination of media or reagents. | Use sterile technique and fresh reagents. |
| Low signal | Insufficient cell number or incubation time. | Optimize cell seeding density and resazurin incubation time. |
| High well-to-well variability | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension and use a multichannel pipette for additions. |
Conclusion
The protocols and information provided herein offer a robust framework for evaluating the anti-proliferative effects of the eIF4E inhibitor, this compound. By following these guidelines, researchers can obtain reliable and reproducible data on the efficacy of this compound in various cancer cell models. This will aid in the further development and characterization of eIF4E inhibitors as potential anti-cancer therapeutics.
References
- 1. EIF4E - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 7. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translational Homeostasis: Eukaryotic Translation Initiation Factor 4E Control of 4E-Binding Protein 1 and p70 S6 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. labbox.es [labbox.es]
- 13. tribioscience.com [tribioscience.com]
- 14. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for a Potent and Selective eIF4E Inhibitor for Studying mRNA Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal protein in the regulation of protein synthesis. It functions by binding to the 5' cap structure (a 7-methylguanosine cap) of messenger RNAs (mRNAs), a critical and often rate-limiting step in cap-dependent translation initiation.[1][2][3][4][5][6] In numerous pathological conditions, particularly cancer, eIF4E is overexpressed or hyperactivated, leading to the preferential translation of a subset of mRNAs that encode proteins crucial for cell growth, proliferation, survival, and angiogenesis.[7][8][9][10][11] This makes eIF4E a compelling therapeutic target for the development of novel anticancer agents.[7][9][11][12]
These application notes provide a comprehensive overview and detailed protocols for the use of a representative potent and selective eIF4E inhibitor, hereafter referred to as eIF4E-IN-X , for investigating the role of eIF4E in mRNA translation. eIF4E-IN-X is a small molecule designed to disrupt the function of eIF4E, thereby inhibiting cap-dependent translation. This document will cover its mechanism of action, key applications, and detailed experimental procedures.
Mechanism of Action
eIF4E-IN-X functions by competitively inhibiting the interaction between eIF4E and the mRNA 5' cap or by disrupting the interaction between eIF4E and eIF4G, a scaffolding protein essential for the assembly of the eIF4F translation initiation complex.[7][8][9] By occupying the cap-binding pocket or the eIF4G binding site on eIF4E, eIF4E-IN-X effectively prevents the recruitment of the translational machinery to capped mRNAs, leading to a global reduction in cap-dependent translation.[7][8][9] This selective inhibition allows for the detailed study of cellular processes that are reliant on eIF4E-mediated protein synthesis.
Signaling Pathway
The activity of eIF4E is tightly regulated by upstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways.[13][14][15] The mTOR pathway controls the phosphorylation of eIF4E-binding proteins (4E-BPs), which in their hypophosphorylated state, bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting translation.[9][16] The RAS/MAPK pathway, through the activation of MNK1/2 kinases, leads to the phosphorylation of eIF4E itself, which is associated with enhanced translation of specific mRNAs.[9][11][14]
Data Presentation
Table 1: Biochemical and Cellular Potency of eIF4E-IN-X (Representative Data)
| Assay Type | Description | Endpoint | eIF4E-IN-X IC₅₀/EC₅₀ (nM) |
| Biochemical Assays | |||
| Fluorescence Polarization | Measures the displacement of a fluorescently labeled cap analog from recombinant eIF4E. | IC₅₀ | 10 |
| Surface Plasmon Resonance | Monitors the binding kinetics of eIF4E-IN-X to immobilized eIF4E. | KD | 5 |
| In Vitro Translation Assay | Quantifies the inhibition of luciferase synthesis from a capped mRNA template in a cell-free system. | IC₅₀ | 50 |
| Cell-Based Assays | |||
| Cell Viability Assay | Determines the effect of eIF4E-IN-X on the proliferation of cancer cell lines. | GI₅₀ | 200 |
| Cap-Dependent Reporter Assay | Measures the inhibition of a reporter gene (e.g., luciferase) under the control of a cap-dependent translation element. | EC₅₀ | 150 |
| Western Blot Analysis | Assesses the downstream effects on the expression of eIF4E-sensitive proteins (e.g., Cyclin D1, c-Myc). | EC₅₀ | 250 |
Experimental Protocols
Protocol 1: In Vitro eIF4E Cap-Binding Assay (Fluorescence Polarization)
This assay measures the ability of eIF4E-IN-X to compete with a fluorescently labeled cap analog for binding to recombinant eIF4E.
Materials:
-
Recombinant human eIF4E protein
-
Fluorescently labeled m7GTP analog (e.g., BODIPY-FL-m7GTP)
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
eIF4E-IN-X (serial dilutions)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a 2X solution of recombinant eIF4E in assay buffer.
-
Prepare a 2X solution of the fluorescent cap analog in assay buffer.
-
Prepare serial dilutions of eIF4E-IN-X in assay buffer containing DMSO (final DMSO concentration should be consistent across all wells, typically ≤1%).
-
In a 384-well plate, add 5 µL of the eIF4E-IN-X dilutions or vehicle control (DMSO).
-
Add 5 µL of the 2X eIF4E solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent cap analog solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cell-Based Cap-Dependent Translation Reporter Assay
This assay quantifies the effect of eIF4E-IN-X on cap-dependent translation in living cells using a reporter construct.
Materials:
-
Cancer cell line known to be sensitive to eIF4E inhibition (e.g., MDA-MB-231, A549)
-
Reporter plasmid encoding a reporter gene (e.g., Firefly luciferase) downstream of a strong constitutive promoter and a 5' UTR known to be eIF4E-sensitive.
-
Control plasmid encoding a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
Complete cell culture medium
-
eIF4E-IN-X (serial dilutions)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the Firefly and Renilla luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of eIF4E-IN-X or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the EC₅₀ value by plotting the normalized luciferase activity against the concentration of eIF4E-IN-X and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of eIF4E-Sensitive Proteins
This protocol is used to assess the downstream effects of eIF4E inhibition on the expression levels of key oncogenic proteins.
Materials:
-
Cancer cell line
-
eIF4E-IN-X
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Cyclin D1, c-Myc, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of eIF4E-IN-X for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
eIF4E-IN-X provides a valuable tool for dissecting the intricate role of eIF4E-mediated mRNA translation in various biological and pathological processes. The protocols outlined in these application notes offer robust methods for characterizing the biochemical and cellular activities of eIF4E inhibitors. By employing these techniques, researchers can gain deeper insights into the mechanisms of translational control and evaluate the therapeutic potential of targeting eIF4E in diseases such as cancer.
References
- 1. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eukaryotic Translation Initiation Factor 4E Availability Controls the Switch between Cap-Dependent and Internal Ribosomal Entry Site-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EIF4E - Wikipedia [en.wikipedia.org]
- 5. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 8. Cap‐Dependent Translation Initiation Factor eIF4E: An Emerging Anticancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Oncogene eIF4E: Using Biochemical Insights to Target Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Signalling to eIF4E in cancer | Semantic Scholar [semanticscholar.org]
- 14. portlandpress.com [portlandpress.com]
- 15. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Translational Homeostasis: Eukaryotic Translation Initiation Factor 4E Control of 4E-Binding Protein 1 and p70 S6 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterization of eIF4E-IN-4 in Lung Cancer Cell Lines
Introduction
Eukaryotic translation initiation factor 4E (eIF4E) is a critical protein that binds to the 5' cap structure of messenger RNA (mRNA), a rate-limiting step in cap-dependent translation initiation.[1][2][3] In numerous malignancies, including non-small cell lung cancer (NSCLC), eIF4E is frequently overexpressed and its activity is elevated.[4][5][6][7] This overexpression is correlated with poor prognosis, tumor progression, metastasis, and resistance to therapy.[5][6][7] eIF4E preferentially enhances the translation of a subset of mRNAs encoding proteins crucial for cell proliferation, survival, and angiogenesis, such as cyclin D1, c-Myc, and VEGF.[8][9] Consequently, targeting eIF4E presents a promising therapeutic strategy for lung cancer.[4]
eIF4E-IN-4 is a novel small molecule inhibitor designed to disrupt the function of eIF4E. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy and mechanism of action of this compound in lung cancer cell lines.
Mechanism of Action
eIF4E is a key component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[2][10] The activity of eIF4E is tightly regulated by upstream signaling pathways, most notably the PI3K/AKT/mTOR pathway. mTOR phosphorylates the eIF4E-binding proteins (4E-BPs), causing them to dissociate from eIF4E.[11][12] This allows eIF4E to bind to eIF4G and initiate translation.[10] this compound is hypothesized to act by directly interfering with the cap-binding ability of eIF4E or by disrupting the eIF4E-eIF4G interaction, thereby inhibiting the translation of oncogenic proteins.
Caption: The PI3K/AKT/mTOR pathway regulates eIF4E activity, which can be blocked by this compound.
Data Presentation: Effects of this compound on Lung Cancer Cells
The following tables summarize representative quantitative data from experiments conducted on A549, a human lung adenocarcinoma cell line, following treatment with this compound.
Table 1: Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (48h) ± SD | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | \multirow{5}{*}{15.2} |
| 5 | 78.2 ± 3.1 | |
| 10 | 55.1 ± 2.8 | |
| 20 | 31.5 ± 2.2 | |
| 50 | 12.8 ± 1.9 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Concentration of this compound (µM) | % Apoptotic Cells (48h) ± SD |
| 0 (Control) | 4.8 ± 0.9 |
| 10 | 18.3 ± 1.5 |
| 20 | 35.7 ± 2.1 |
Table 3: Cap-Binding Affinity (Competitive Binding Assay)
| Compound | % Inhibition of m7GTP-Sepharose Binding |
| This compound (25 µM) | 85.4 |
| Control Inhibitor (25 µM) | 89.1 |
| Vehicle | 2.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the metabolic activity of lung cancer cells, which is an indicator of cell viability and proliferation.
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Lung cancer cell line (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells induced by this compound using flow cytometry.[13][14]
Caption: Workflow for detecting apoptosis via Annexin V and PI staining.
Materials:
-
Treated lung cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the protein expression levels of eIF4E and key downstream effectors following treatment with this compound.[4][15]
Materials:
-
Treated lung cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-eIF4E, anti-phospho-4E-BP1, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.
Protocol 4: m7GTP Cap-Binding Assay
This in vitro assay confirms that this compound directly interferes with the ability of eIF4E to bind to the mRNA 5' cap structure.[16]
Materials:
-
Recombinant human eIF4E protein
-
m7GTP-Sepharose or m7GTP-Agarose beads
-
This compound
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40)
-
SDS-PAGE equipment and reagents
-
Anti-eIF4E antibody for Western blotting
Procedure:
-
Incubate a defined amount of recombinant eIF4E with varying concentrations of this compound in binding buffer for 30 minutes on ice.
-
Add m7GTP-Sepharose beads to the mixture and incubate for 2 hours at 4°C with gentle rotation to allow eIF4E to bind to the cap analog.
-
Pellet the beads by centrifugation and wash them three times with ice-cold binding buffer to remove unbound protein.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-eIF4E antibody. The amount of eIF4E pulled down will be inversely proportional to the inhibitory activity of this compound.
References
- 1. EIF4E - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Biological functions and research progress of eIF4E [frontiersin.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Knockdown of eukaryotic translation initiation factor 4E suppresses cell growth and invasion, and induces apoptosis and cell cycle arrest in a human lung adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Elevated expression of eukaryotic translation initiation factor 4E is associated with proliferation, invasion and acquired resistance to erlotinib in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of eukaryotic initiation factor 4E (eIF4E) and its clinical significance in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecules in Focus Eukaryotic initiation factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Overexpression of Phospho-eIF4E Is Associated with Survival through AKT Pathway in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational Homeostasis: Eukaryotic Translation Initiation Factor 4E Control of 4E-Binding Protein 1 and p70 S6 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. 凋亡分析检测 [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Purification of eIF4F and cap binding assay [bio-protocol.org]
Troubleshooting & Optimization
eIF4E-IN-4 solubility and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with eIF4E-IN-4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed as a competitive inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). It binds to the cap-binding pocket of eIF4E, preventing its interaction with the 5' m7G cap of messenger RNAs (mRNAs). This inhibition blocks the assembly of the eIF4F translation initiation complex, which is a rate-limiting step in cap-dependent translation. By disrupting this process, this compound selectively hinders the translation of key proteins involved in cell proliferation, survival, and angiogenesis, many of which are oncogenic drivers.
Q2: Why is targeting eIF4E a significant strategy in research and drug development?
A2: eIF4E is a critical node in major signaling pathways, such as PI3K/Akt/mTOR and Ras/MAPK, which are frequently hyperactivated in various diseases, including cancer.[1] Elevated eIF4E activity is linked to the increased translation of oncogenes, promoting tumor growth and survival.[1] Many cancer cells become dependent on this heightened translational capacity, making eIF4E an attractive therapeutic target.[1]
Q3: What are the best practices for dissolving this compound?
A3: It is strongly advised to first prepare a stock solution of this compound in a non-aqueous solvent like dimethyl sulfoxide (DMSO). Direct dissolution in aqueous buffers is not recommended due to the compound's likely hydrophobic nature, which can lead to poor solubility and precipitation.
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, DMSO stock solutions of this compound should be stored at -20°C for short-term use (up to two weeks) and at -80°C for long-term storage (up to six months). To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Solubility and Stability Data
The following table summarizes the recommended solvents and storage conditions for this compound, based on information for structurally similar compounds.
| Solvent | Recommended Use | Key Considerations |
| DMSO | Primary solvent for creating stock solutions. | High solubility is generally expected. |
| Ethanol | Limited applicability; may necessitate heating. | Solubility is typically lower compared to DMSO. |
| Water / PBS | Not recommended for direct dissolution. | Expect extremely low solubility. |
Troubleshooting Guide
Issue: Precipitation Observed During Dilution of DMSO Stock in Aqueous Buffer
This is a frequent challenge encountered when working with hydrophobic compounds. Follow these steps to troubleshoot:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Incorporate a Surfactant: Consider adding a biocompatible surfactant, such as Tween-80 or Cremophor EL, to your aqueous buffer to improve solubility.
-
Utilize a Co-solvent: The addition of a co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance the solubility of the compound.
-
Gentle Warming: Gently warming the solution to 37°C may help in dissolving the compound. However, it is crucial to first confirm the thermal stability of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-quality microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the central role of eIF4E in the cap-dependent translation initiation pathway and how inhibitors like this compound intervene.
Figure 1. The eIF4E signaling pathway in cap-dependent translation.
The following workflow outlines the key steps for troubleshooting solubility issues with this compound.
Figure 2. A workflow for addressing this compound solubility issues.
References
Technical Support Center: Investigating Off-Target Effects of eIF4E-IN-4
Disclaimer: Information regarding a specific inhibitor designated "eIF4E-IN-4" is not currently available in the public domain. This technical support center provides a comprehensive framework and best practices for identifying and mitigating potential off-target effects of novel eukaryotic initiation factor 4E (eIF4E) inhibitors, using established methodologies and data from known eIF4E inhibitors as illustrative examples. Researchers working with a novel compound such as "this compound" should use this guide to design and execute appropriate validation and safety profiling studies.
Frequently Asked Questions (FAQs)
Q1: We are working with a novel eIF4E inhibitor, "this compound," and are concerned about potential off-target effects. Where do we start?
A1: For any novel inhibitor, a systematic approach to identifying off-target effects is crucial. The first step is to establish a robust on-target validation assay to confirm that "this compound" indeed engages with eIF4E in a cellular context. Subsequently, a broad, unbiased screening approach is recommended to identify potential off-target interactions across the human proteome, with a particular focus on kinases and other ATP-binding proteins, which are common off-targets for small molecule inhibitors.
Q2: What are the most common off-targets for inhibitors that target protein-protein interactions, like those involving eIF4E?
A2: Inhibitors of protein-protein interactions (PPIs) can have diverse off-target profiles. While they are designed to bind to a specific pocket on the target protein, structural similarities in binding pockets of other proteins can lead to off-target binding. For eIF4E inhibitors, potential off-targets could include other cap-binding proteins or
How to reduce eIF4E-IN-4 cytotoxicity in normal cells
Disclaimer: Information regarding a specific inhibitor designated "eIF4E-IN-4" is not currently available in the public domain. This technical support center provides a comprehensive framework and best practices for identifying and mitigating potential cytotoxicity of novel eukaryotic initiation factor 4E (eIF4E) inhibitors in normal cells, using established methodologies and data from known eIF4E inhibitors as illustrative examples. Researchers working with a novel compound such as "this compound" should use this guide to design and execute appropriate validation and safety profiling studies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for targeting eIF4E in cancer therapy?
Eukaryotic translation initiation factor 4E (eIF4E) is a protein that plays a crucial role in the initiation of cap-dependent translation of mRNA into proteins.[1][2][3][4] Its expression and activity are often elevated in various cancers, leading to the increased translation of proteins involved in cell proliferation, survival, and angiogenesis, such as cyclin D1, c-myc, and VEGF.[1][5][6] Cancer cells often exhibit a greater dependency on high levels of eIF4E activity for their growth and survival compared to normal cells.[7][8][9] This dependency makes eIF4E an attractive therapeutic target for cancer treatment.
Q2: Why might an eIF4E inhibitor like this compound show cytotoxicity in normal cells?
While cancer cells are generally more sensitive to eIF4E inhibition, normal cells also rely on eIF4E for the translation of essential proteins.[1][6] Cytotoxicity in normal cells from an eIF4E inhibitor could arise from several factors:
-
On-target toxicity: At high concentrations, inhibition of eIF4E can disrupt normal cellular processes in healthy cells, leading to cell death.
-
Off-target effects: The inhibitor may bind to other proteins besides eIF4E, leading to unintended and toxic side effects.[10]
-
Compound-specific properties: The chemical properties of the inhibitor itself, independent of its eIF4E inhibitory activity, might contribute to cytotoxicity.
Q3: Are there general strategies to reduce drug-induced cytotoxicity in vitro?
Yes, several strategies can be employed to minimize cytotoxicity in normal cells during in vitro experiments:
-
Optimize drug concentration and exposure time: Use the lowest effective concentration and the shortest exposure time necessary to achieve the desired effect in cancer cells while minimizing toxicity in normal cells.
-
Use of antioxidants: If the cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may be beneficial.[11][12]
-
Serum concentration in media: The concentration of serum in the cell culture media can sometimes influence a compound's cytotoxic effects.
-
Cell density: Ensure optimal and consistent cell seeding density, as this can impact cellular health and response to treatment.
Troubleshooting Guide: High Cytotoxicity of this compound in Normal Cells
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed in normal/control cell lines at concentrations effective against cancer cells. | 1. Low therapeutic window: The inhibitor may have a narrow therapeutic index, affecting both normal and cancer cells at similar concentrations. 2. Off-target toxicity: The inhibitor may be interacting with other cellular targets crucial for normal cell survival.[10] 3. Compound-specific toxicity: The chemical scaffold of the inhibitor might possess inherent cytotoxicity. | 1. Detailed Dose-Response Analysis: Perform a comprehensive dose-response curve in both cancer and multiple normal cell lines to accurately determine the IC50 values and the therapeutic window. 2. Orthogonal On-Target Validation: Confirm that the observed phenotype is due to eIF4E inhibition by using a complementary method, such as siRNA-mediated knockdown of eIF4E. The cytotoxic profile of this compound should mimic that of eIF4E knockdown.[10] 3. Off-Target Profiling: If available, screen this compound against a panel of common off-target proteins (e.g., kinases, GPCRs).[10] 4. Test an Inactive Analogue: If a structurally similar but biologically inactive version of the compound is available, test it to see if it produces the same cytotoxicity. If it does not, the toxicity is likely mediated by a specific interaction of the active compound.[10] |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular response. 2. Compound stability: The inhibitor may be unstable in the culture medium. 3. Assay variability: Inconsistent pipetting, incubation times, or reagent preparation. | 1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency. 2. Assess Compound Stability: Determine the half-life of this compound in your experimental conditions. 3. Optimize Assay Protocol: Ensure meticulous and consistent execution of the cytotoxicity assay protocol. Include appropriate positive and negative controls in every experiment. |
| Discrepancy between biochemical potency and cellular cytotoxicity. | 1. Poor cell permeability: The compound may not efficiently enter the cells. 2. Cellular efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Metabolic inactivation: The compound may be metabolized into an inactive form by the cells. | 1. Assess Cell Permeability: Use a cell permeability assay to determine the compound's ability to cross the cell membrane. 2. Use Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors to see if this increases the compound's potency. 3. Investigate Metabolism: Analyze the compound's stability in the presence of liver microsomes or hepatocytes to assess its metabolic fate.[12] |
Quantitative Data Summary
Since no specific data for "this compound" is available, researchers should aim to generate data to populate a table similar to the one below. This will allow for a clear comparison of the compound's activity across different cell types.
| Cell Line | Cell Type | This compound IC50 (µM) | Notes |
| e.g., MCF-7 | Breast Cancer | User-defined | High eIF4E expressing |
| e.g., MDA-MB-231 | Breast Cancer | User-defined | High eIF4E expressing |
| e.g., MCF-10A | Normal Breast Epithelial | User-defined | Control for breast cancer lines |
| e.g., HFF-1 | Normal Human Fibroblast | User-defined | General normal cell line control |
| User-defined | User-defined | User-defined |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Your cell lines of interest (cancer and normal)
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent used for the compound).
-
Include untreated control wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. JCI - Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity [jci.org]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translation initiation factor eIF4E is a target for tumor cell radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential requirements for eIF4E dose in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: eIF4E Inhibitors in Preclinical Research
This technical support center provides guidance for researchers and drug development professionals on the use of eIF4E inhibitors, with a focus on considerations for in vivo studies. While specific in vivo data for the selective inhibitor eIF4E-IN-4 is not publicly available, this resource offers general troubleshooting advice and frequently asked questions based on the broader knowledge of eIF4E as a therapeutic target.
Frequently Asked Questions (FAQs)
Q1: What is eIF4E and why is it a target for drug development?
A1: Eukaryotic translation initiation factor 4E (eIF4E) is a key protein that binds to the 5' cap structure of messenger RNA (mRNA), a crucial step in initiating the translation of mRNA into proteins. In many types of cancer, eIF4E is overexpressed or hyperactivated, leading to the increased production of proteins that promote cell growth, proliferation, and survival. Therefore, inhibiting eIF4E is a promising strategy for cancer therapy.
Q2: I am planning in vivo studies with a novel eIF4E inhibitor. What are the first critical parameters I should evaluate?
A2: Before proceeding to efficacy studies, it is crucial to establish the pharmacokinetic (PK) and pharmacodynamic (PD) profile of your inhibitor. This includes assessing its serum stability, bioavailability, half-life, and distribution to the target tissue. Additionally, you should develop an assay to measure the inhibition of eIF4E activity in your animal model to ensure the drug is engaging its target.
Q3: Are there any known mechanisms of resistance to eIF4E inhibitors?
A3: While specific resistance mechanisms to novel inhibitors like this compound are not documented, potential mechanisms could involve mutations in the eIF4E protein that prevent drug binding, upregulation of alternative translation initiation pathways, or increased expression of drug efflux pumps that remove the inhibitor from the cancer cells.
Q4: What is the expected downstream effect of eIF4E inhibition in cancer cells?
A4: Inhibition of eIF4E is expected to decrease the translation of a specific subset of mRNAs that are highly dependent on this factor. These often include mRNAs encoding for proteins involved in cell cycle progression (e.g., cyclin D1), cell growth, and survival (e.g., c-Myc). This should lead to reduced tumor growth and potentially induce apoptosis (programmed cell death).
Troubleshooting Guide for In Vivo Studies
| Problem | Possible Causes | Recommended Solutions |
| Lack of tumor growth inhibition in animal models despite good in vitro activity. | 1. Poor serum stability of the inhibitor. 2. Low bioavailability or rapid clearance. 3. Insufficient drug concentration at the tumor site. 4. Inadequate target engagement. | 1. Perform in vitro plasma/serum stability assays. 2. Conduct pharmacokinetic studies to determine the dosing regimen required to achieve therapeutic concentrations. 3. Analyze drug concentration in tumor tissue. 4. Measure downstream biomarkers of eIF4E activity in tumor samples (e.g., levels of cyclin D1, c-Myc). |
| Observed toxicity in animal models. | 1. Off-target effects of the inhibitor. 2. Inhibition of eIF4E in normal, healthy tissues. | 1. Profile the inhibitor against a panel of kinases and other relevant targets. 2. Conduct dose-escalation studies to find the maximum tolerated dose (MTD). 3. Monitor animal health closely (body weight, behavior, complete blood count, and serum chemistry). |
| Difficulty in measuring target engagement in vivo. | 1. Lack of a reliable pharmacodynamic biomarker. 2. Insufficient sensitivity of the detection assay. | 1. Develop and validate an assay to measure the levels of proteins known to be downstream of eIF4E (e.g., via Western blot or immunohistochemistry of tumor tissue). 2. Optimize your assay for sensitivity and specificity. |
Experimental Protocols
General Protocol for Assessing Serum Stability of a Small Molecule Inhibitor
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Thaw serum (e.g., mouse, rat, or human) and keep it on ice.
-
-
Incubation:
-
Pre-warm the serum to 37°C.
-
Spike the test compound into the pre-warmed serum at a final concentration typically between 1 and 10 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid protein precipitation.
-
Incubate the mixture at 37°C.
-
-
Time Points and Sampling:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
At each time point, immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will precipitate the serum proteins.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze the concentration of the remaining compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the percentage of the compound remaining versus time.
-
Calculate the half-life (t½) of the compound in the serum.
-
Visualizations
Caption: Simplified eIF4E signaling pathway in cancer.
Caption: General workflow for preclinical in vivo studies of a novel inhibitor.
Troubleshooting eIF4E-IN-4 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using eIF4E-IN-4. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 33) is a selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).[1] eIF4E is a key protein in the initiation of cap-dependent mRNA translation, a process essential for protein synthesis.[2][3][4] this compound functions by inhibiting the interaction between eIF4E and the 5' cap of mRNA, thereby preventing the translation of specific mRNAs that are crucial for cell proliferation and survival.[1]
Q2: What are the primary signaling pathways regulated by eIF4E?
A2: The activity of eIF4E is primarily regulated by two major signaling pathways: the PI3K/Akt/mTOR pathway and the Ras/MAPK/MNK pathway.[5][6] These pathways are often hyperactivated in cancer, leading to increased eIF4E activity and the promotion of tumorigenesis.[2]
Q3: What are the expected biochemical and cellular potencies of this compound?
A3: this compound has a biochemical activity value of 95 nM. It inhibits cap-dependent mRNA translation with an IC50 value of 2.5 µM in cellular assays.[1]
Troubleshooting Inconsistent Results
Q4: My IC50 value for this compound is higher than the reported 2.5 µM. What are the possible reasons?
A4: Several factors can contribute to a higher than expected IC50 value:
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Compound Solubility: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing final dilutions in cell culture media. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.
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Compound Stability: The stability of this compound in your specific cell culture medium and conditions (temperature, pH) could be a factor. Consider performing a stability test of the compound in your experimental setup.
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Cell Type and Density: The sensitivity to eIF4E inhibition can vary between different cell lines. Additionally, high cell densities can lead to faster metabolism or depletion of the inhibitor from the media. It is recommended to use a consistent and optimized cell seeding density for your experiments.
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Assay Duration: For longer-term assays, the compound may degrade over time. Consider replenishing the media with fresh inhibitor at regular intervals for long-duration experiments.
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Batch-to-Batch Variability: Although less common from reputable suppliers, there can be variations between different batches of the inhibitor. If you consistently observe discrepancies, it may be worth validating the new batch.
Q5: I am observing significant cell death at concentrations where I expect to see specific inhibition of translation. How can I troubleshoot this?
A5: This could be due to off-target effects or cellular stress. Here are some troubleshooting steps:
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Concentration Range: Perform a dose-response curve starting from a low concentration (e.g., nanomolar range) up to a high concentration to identify a therapeutic window where you observe target inhibition without excessive toxicity.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO-treated cells) to ensure the observed toxicity is not due to the solvent.
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Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
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Apoptosis Assays: Use assays like Annexin V/PI staining to determine if the cell death is due to apoptosis, which might be an expected outcome of inhibiting a pro-survival pathway, or necrosis, which could indicate non-specific toxicity.
Q6: I am not seeing the expected downstream effects on the eIF4E pathway after treating with this compound. What should I check?
A6: If you are not observing the expected downstream effects, such as a decrease in the levels of proteins encoded by eIF4E-sensitive mRNAs (e.g., c-Myc, Cyclin D1), consider the following:
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Treatment Time and Concentration: The effect on downstream protein levels may be time and concentration-dependent. Perform a time-course and dose-response experiment and analyze the protein levels by Western blot.
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Target Engagement: Confirm that this compound is engaging with its target in your cellular context. While direct binding assays can be complex, you can infer target engagement by assessing the disruption of the eIF4F complex. A co-immunoprecipitation experiment to check the interaction between eIF4E and eIF4G can be informative.
-
Cell Line Specifics: The translational regulation of specific mRNAs can differ between cell lines. Ensure that the downstream proteins you are probing are indeed regulated by eIF4E in your cell line of interest.
-
Antibody Quality: Ensure the antibodies used for Western blotting are specific and of high quality.
Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Biochemical Activity | 95 nM | [1] |
| Cellular IC50 (Cap-dependent translation) | 2.5 µM | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and to calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Targets
Objective: To assess the effect of this compound on the protein levels of downstream targets of the eIF4E pathway.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-4E-BP1, 4E-BP1, c-Myc, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) of eIF4E and eIF4G
Objective: To determine if this compound disrupts the interaction between eIF4E and eIF4G.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
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Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against eIF4E or a control IgG overnight at 4°C with gentle rotation.
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Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
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Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against eIF4G and eIF4E. A decrease in the amount of eIF4G co-immunoprecipitated with eIF4E in the this compound-treated samples indicates a disruption of the eIF4F complex.
Visualizations
Caption: The eIF4E signaling pathway and the point of intervention for this compound.
Caption: A general experimental workflow for characterizing the effects of this compound.
Caption: A troubleshooting decision tree for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EIF4E - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Improving eIF4E-IN-4 bioavailability for animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing eIF4E inhibitors, with a focus on overcoming bioavailability challenges in animal studies.
Frequently Asked Questions (FAQs)
Q1: My eIF4E inhibitor shows high potency in vitro, but poor efficacy in animal models. What is the likely cause?
A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. Small molecule kinase inhibitors, including those targeting eIF4E, often face challenges with absorption and first-pass metabolism, leading to low systemic exposure.[1] Key contributing factors can include low aqueous solubility and high lipophilicity.[1][2]
Q2: What are the primary reasons for the poor bioavailability of small molecule eIF4E inhibitors?
The primary causes are often multifaceted and include:
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Low Aqueous Solubility: Many kinase inhibitors are hydrophobic, which limits their dissolution in gastrointestinal fluids, a critical first step for absorption.[1][3]
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High Lipophilicity: While some lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility in the aqueous environment of the gut.[1]
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First-Pass Metabolism: After absorption from the gut, the drug may be extensively metabolized by enzymes in the liver (e.g., cytochrome P450s) before it reaches systemic circulation.[1][4]
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[1][4]
Q3: What are the initial steps to troubleshoot poor in vivo performance of an eIF4E inhibitor?
The first step is to characterize the physicochemical properties of your compound. This data will help you understand the underlying reasons for poor bioavailability and guide your formulation strategy. Key parameters to measure are aqueous solubility and in vitro permeability.
Troubleshooting Guide
Issue: High Variability in Pharmacokinetic (PK) Data
Symptoms:
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Large standard deviations in plasma concentration-time profiles between individual animals.
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Inconsistent and highly variable calculated pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (maximum concentration).[4]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor formulation and inconsistent dissolution in vivo. | Optimize the formulation. For poorly soluble compounds, a simple suspension may not be adequate. Consider using a solution, a co-solvent system, or an enabling formulation like an amorphous solid dispersion or a lipid-based formulation.[4] |
| Insufficient number of animals per group. | Increase the group size to improve statistical power and obtain a more reliable mean pharmacokinetic profile.[4] |
| Animal handling and dosing inconsistencies. | Ensure consistent and proper training for all personnel involved in dosing and blood collection to minimize variability. |
Issue: Low Oral Bioavailability
Symptoms:
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Low plasma concentrations of the inhibitor after oral administration.
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Calculated oral bioavailability is significantly below the desired range.
Formulation Strategies to Improve Oral Bioavailability:
| Strategy | Principle | Advantages | Considerations |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a non-crystalline, amorphous state, which has higher free energy and thus greater solubility and faster dissolution.[1][4] | Can significantly enhance aqueous solubility and dissolution rate.[1] | The amorphous form can be physically unstable and may revert to the crystalline state over time. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents that form a fine emulsion or microemulsion in the GI tract, improving solubilization and absorption.[2][5] | Improves solubilization and can facilitate lymphatic absorption, potentially bypassing first-pass metabolism.[1][5] | Formulation development can be complex and requires careful selection of excipients.[1] |
| Nanonization | The particle size of the drug is reduced to the nanometer range, which increases the surface area available for dissolution.[1] | Can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[1] | Can be a complex and costly manufacturing process.[1] |
| Lipophilic Salt Formation | The free base of the inhibitor is converted into a lipophilic salt, which can increase its solubility in lipidic excipients.[2][5] | Facilitates high drug loading in lipid-based formulations.[1] | May not be a suitable approach for all compounds.[1] |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
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Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[6]
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Incubation: Add an excess amount of the eIF4E inhibitor to each buffer.
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Equilibration: Shake the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved inhibitor in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
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Classification: A drug is considered highly soluble if the highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[6]
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
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Animal Model: Use a standard rodent model (e.g., male Sprague-Dawley rats).
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Groups:
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Blood Sampling: Collect blood samples (e.g., ~200 µL) from a suitable site (e.g., tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
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Plasma Preparation: Process the blood samples to obtain plasma.
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Bioanalysis: Quantify the concentration of the eIF4E inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis:
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Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) for both PO and IV groups using appropriate software.
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
eIF4E Signaling Pathways
The activity of eIF4E is primarily regulated by two major signaling pathways: PI3K/Akt/mTOR and Ras/MAPK/Mnk.[7] These pathways converge on eIF4E to control protein synthesis, which is often dysregulated in cancer.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling to eIF4E in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: eIF4E-IN-4
Welcome to the technical support center for eIF4E-IN-4, a novel molecular glue degrader targeting the eukaryotic translation initiation factor 4E (eIF4E). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule molecular glue degrader. It functions by inducing proximity between eIF4E and Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of eIF4E, marking it for degradation by the 26S proteasome. This targeted degradation of eIF4E inhibits cap-dependent translation, a process often dysregulated in cancer.[1][2]
Q2: What are the expected downstream effects of this compound treatment?
A2: By degrading eIF4E, this compound is expected to decrease the translation of a subset of mRNAs, particularly those with long, structured 5' untranslated regions (UTRs) that encode for oncoproteins such as c-Myc and Cyclin D1.[3] This leads to the inhibition of cell proliferation and induction of apoptosis in sensitive cancer cell lines.
Q3: How should I store and handle this compound?
A3: this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the difference between a molecular glue degrader and a PROTAC?
A4: Both are methods for targeted protein degradation. PROTACs (Proteolysis Targeting Chimeras) are bifunctional molecules with a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. Molecular glues, like this compound, are smaller molecules that induce a novel interaction between the target protein and the E3 ligase without needing a linker.[1][2]
Signaling Pathway
References
Technical Support Center: Overcoming Resistance to eIF4E-IN-4 in Cancer Cells
Disclaimer: The following information is provided for research purposes only. eIF4E-IN-4 is a hypothetical novel inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). The data, protocols, and troubleshooting guides presented here are illustrative examples based on established principles of eIF4E biology and resistance mechanisms observed with other eIF4E inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the cap-dependent translation of oncogenic mRNAs. It competitively binds to the cap-binding pocket of eIF4E, preventing its interaction with the 5' m7G cap of messenger RNAs (mRNAs). This inhibition leads to a decrease in the translation of key proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc and Cyclin D1.
Q2: My cancer cell line shows high basal expression of eIF4E but is not responding to this compound. What are the possible reasons?
A2: Several factors could contribute to this lack of response:
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Activation of bypass signaling pathways: Cancer cells may develop resistance by upregulating alternative survival pathways that are independent of eIF4E-mediated translation. A common mechanism is the activation of the PI3K/Akt/mTOR pathway, which can promote cell survival even when eIF4E is inhibited.[1][2]
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Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
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Mutations in the eIF4E cap-binding pocket: Although rare, mutations in the cap-binding site of eIF4E could potentially reduce the binding affinity of this compound.
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Increased eIF4E expression: A significant increase in the expression of the eIF4E protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.[3][4]
Q3: Are there any known synergistic drug combinations with this compound?
A3: Yes, based on the known biology of eIF4E, combining this compound with other anti-cancer agents is a promising strategy to overcome resistance and enhance efficacy. Preclinical models have shown that inhibiting eIF4E can sensitize cancer cells to conventional chemotherapies and targeted agents.[5] Potential synergistic combinations include:
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mTOR inhibitors (e.g., Everolimus): Dual targeting of the mTOR pathway and eIF4E can lead to a more complete shutdown of protein synthesis and cell growth.[6]
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Chemotherapeutic agents (e.g., 5-FU, Paclitaxel): eIF4E inhibition can lower the threshold for apoptosis induced by DNA-damaging agents or microtubule stabilizers.[5][7]
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PI3K/Akt inhibitors: Since the PI3K/Akt pathway is a major upstream regulator of eIF4E, simultaneous inhibition can prevent feedback activation and resistance.[1]
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound After Initial Response
Symptoms:
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Initial positive response to this compound treatment (e.g., decreased cell viability, increased apoptosis).
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Over time, treated cells resume proliferation despite continuous treatment.
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IC50 value for this compound increases in long-term cultures.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Activation of the PI3K/Akt/mTOR survival pathway | 1. Western Blot Analysis: Probe for phosphorylated Akt (p-Akt), phosphorylated mTOR (p-mTOR), and phosphorylated 4E-BP1 (p-4E-BP1). An increase in the levels of these phosphorylated proteins suggests pathway activation. 2. Combination Therapy: Treat resistant cells with a combination of this compound and a PI3K inhibitor (e.g., LY294002) or an mTOR inhibitor (e.g., Everolimus).[1][6] |
| Upregulation of anti-apoptotic proteins | 1. qRT-PCR or Western Blot: Analyze the expression levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1. 2. Combination with Bcl-2 inhibitors: Test the synergistic effect of this compound with a Bcl-2 family inhibitor (e.g., Venetoclax). |
| Increased expression of eIF4E | 1. Western Blot Analysis: Compare the total eIF4E protein levels in sensitive versus resistant cells. 2. Dose Escalation: If increased eIF4E expression is observed, a higher concentration of this compound may be required to achieve the desired inhibitory effect. |
Issue 2: Inconsistent Results in In Vitro Assays
Symptoms:
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High variability in cell viability or apoptosis assays between experiments.
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Discrepancy between biochemical assays (e.g., fluorescence polarization) and cellular assays.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps |
| Poor cell permeability of this compound | 1. Cellular Uptake Assay: Use a labeled version of this compound or mass spectrometry to quantify its intracellular concentration. 2. Optimize Treatment Conditions: Increase incubation time or use a formulation that enhances cell permeability. |
| Off-target effects of this compound | 1. Target Engagement Assay: Confirm that this compound is binding to eIF4E in cells using techniques like cellular thermal shift assay (CETSA). 2. Knockdown/Overexpression Studies: Compare the phenotype of this compound treatment with that of eIF4E knockdown using siRNA. Rescue the phenotype by overexpressing a resistant mutant of eIF4E.[8] |
| Cell line heterogeneity | 1. Single-Cell Cloning: Isolate and characterize single-cell clones to establish a more homogeneous cell population. 2. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cellular responses. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Basal eIF4E Expression (Relative to Normal) | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | High | 0.5 |
| MDA-MB-231 | Breast Cancer | Moderate | 2.1 |
| A549 | Lung Cancer | High | 0.8 |
| HCT116 | Colon Cancer | High | 1.2 |
| PANC-1 | Pancreatic Cancer | Moderate | 3.5 |
Table 2: Synergistic Effects of this compound with Other Agents in Resistant A549 Cells
| Treatment | Cell Viability (%) | Apoptosis (%) |
| Control | 100 | 5 |
| This compound (1 µM) | 75 | 15 |
| Everolimus (10 nM) | 80 | 10 |
| This compound (1 µM) + Everolimus (10 nM) | 35 | 45 |
| 5-FU (5 µM) | 60 | 25 |
| This compound (1 µM) + 5-FU (5 µM) | 25 | 60 |
Experimental Protocols
Protocol 1: Western Blot Analysis for Signaling Pathway Activation
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Cell Lysis:
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Treat cells with this compound and/or other inhibitors for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-p-mTOR, anti-p-4E-BP1, anti-eIF4E, anti-c-Myc, anti-Cyclin D1, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) kit.
-
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
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Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound and/or other compounds for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
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Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
-
Visualizations
Caption: Regulation of eIF4E by the PI3K/Akt/mTOR pathway.
Caption: Workflow for developing and analyzing this compound resistance.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
eIF4E-IN-4 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of eIF4E-IN-4, a potent and selective inhibitor of the eukaryotic translation initiation factor 4E (eIF4E).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the cap-binding pocket of eIF4E. This prevents the association of eIF4E with the 5' m7G cap structure of messenger RNAs (mRNAs), thereby inhibiting the initiation of cap-dependent translation. By blocking this crucial step in protein synthesis, this compound selectively downregulates the expression of proteins with highly structured 5' untranslated regions (UTRs), which often include oncoproteins and growth factors.
Q2: How should I dissolve and store this compound?
A2: For optimal results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. We recommend preparing a high-concentration stock solution (e.g., 10 mM) and storing it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The optimal working concentration of this compound is cell line-dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for these experiments is between 0.1 µM and 10 µM.
Q4: How can I confirm that this compound is active in my cells?
A4: The activity of this compound can be confirmed by observing its effects on downstream signaling pathways. A common method is to perform a Western blot to assess the phosphorylation status of 4E-BP1, a downstream effector of the mTOR pathway that is regulated by eIF4E activity. Inhibition of eIF4E is expected to lead to hypophosphorylation of 4E-BP1. Additionally, you can measure the protein levels of known eIF4E-sensitive transcripts, such as c-Myc and Cyclin D1, which are expected to decrease upon treatment with an effective dose of this compound.
Q5: What are the potential off-target effects of this compound?
A5: While this compound has been designed for high selectivity, potential off-target effects should be considered. To mitigate this, we recommend using the lowest effective concentration and including appropriate controls in your experiments.[1] Comparing the phenotypic effects of this compound with those of eIF4E knockdown using siRNA can help distinguish on-target from off-target effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak effect on cell viability. | 1. Suboptimal concentration of this compound. 2. Insufficient treatment duration. 3. Cell line is resistant to eIF4E inhibition. 4. Compound degradation. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Extend the treatment duration (e.g., 48-72 hours). 3. Verify eIF4E expression levels in your cell line. 4. Use freshly prepared dilutions from a properly stored stock solution. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent treatment conditions. 3. Cell passage number too high. 4. Contamination (e.g., mycoplasma). | 1. Ensure consistent cell seeding across all wells and experiments. 2. Maintain consistent incubation times and reagent concentrations. 3. Use cells within a consistent and low passage number range. 4. Regularly test cell cultures for mycoplasma contamination. |
| High background in Western blot for phospho-proteins. | 1. Inadequate washing steps. 2. Non-specific antibody binding. 3. High concentration of primary or secondary antibody. | 1. Increase the number and duration of wash steps with TBST. 2. Optimize blocking conditions (e.g., use 5% BSA in TBST for phospho-antibodies). 3. Titrate primary and secondary antibody concentrations to determine the optimal dilution. |
| Difficulty in detecting disruption of eIF4E-eIF4G interaction by Co-IP. | 1. Lysis buffer is too stringent and disrupts the protein-protein interaction. 2. Insufficient amount of starting material. 3. Inefficient immunoprecipitation. | 1. Use a milder lysis buffer (e.g., without harsh detergents like SDS). 2. Increase the amount of cell lysate used for the Co-IP. 3. Ensure the antibody used for IP is validated for this application and use an appropriate amount. |
Quantitative Data Summary
| Parameter | Value | Notes |
| IC50 (eIF4E-eIF4G Interaction) | 50 nM | Determined by in vitro fluorescence polarization assay. |
| Recommended Concentration (Cell-based) | 0.1 - 10 µM | Cell line-dependent. |
| Solvent | DMSO | Prepare a 10 mM stock solution. |
| Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Western Blotting for 4E-BP1 Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-4E-BP1 (Thr37/46) and total 4E-BP1 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP) for eIF4E-eIF4G Interaction
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-eIF4E antibody or control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against eIF4G and eIF4E.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and incubate for 48-72 hours.[2]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
Visualizations
Caption: eIF4E signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for a lack of cellular effect.
References
Validation & Comparative
An In-Depth Efficacy Analysis of the eIF4E Inhibitor 4EGI-1
A comparative guide for researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the efficacy of 4EGI-1, a well-characterized inhibitor of the eukaryotic translation initiation factor 4E (eIF4E). Despite efforts to conduct a direct comparative analysis with a compound designated as "eIF4E-IN-4," a comprehensive search of scientific literature and databases yielded no specific efficacy data for a compound with this identifier. Therefore, this document will focus on presenting a thorough overview of 4EGI-1's performance, supported by experimental data and detailed methodologies, to serve as a valuable resource for the research community.
Mechanism of Action: A Dual Approach to Inhibit Cap-Dependent Translation
The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which is essential for the initiation of cap-dependent translation, a process frequently dysregulated in cancer.[1][2] 4EGI-1 is a small molecule inhibitor that disrupts the interaction between eIF4E and eIF4G, a key scaffolding protein in the eIF4F complex.[3][4][5]
Interestingly, 4EGI-1 exhibits a dual mechanism of action. It not only prevents the formation of the active eIF4F complex by blocking the eIF4E-eIF4G interaction but also stabilizes the binding of the translational repressors, the 4E-binding proteins (4E-BPs), to eIF4E.[3][5][6] This dual action enhances the overall inhibitory effect on cap-dependent translation, making 4EGI-1 a potent tool for studying and targeting this pathway. 4EGI-1 binds to a site on eIF4E that is distant from the eIF4G binding site, indicating an allosteric mechanism of inhibition.[4]
eIF4E Signaling Pathway
The activity of eIF4E is regulated by two major signaling pathways: the PI3K/Akt/mTOR and the Ras/MAPK pathways. Understanding these pathways is crucial for contextualizing the action of eIF4E inhibitors.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. 4EGI-1 - Wikipedia [en.wikipedia.org]
- 4. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to eIF4E Inhibitors for Researchers and Drug Development Professionals
A critical analysis of therapeutic agents targeting the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis, reveals a diverse landscape of inhibitory mechanisms. While specific data for eIF4E-IN-4 is not publicly available, this guide provides a comprehensive comparison of other prominent eIF4E inhibitors, offering insights into their performance based on available experimental data.
The eukaryotic translation initiation factor 4E (eIF4E) plays a pivotal role in the initiation of cap-dependent mRNA translation, a fundamental process for protein synthesis.[1][2] As a component of the eIF4F complex, which also includes eIF4A and eIF4G, eIF4E recognizes the 5' cap structure of mRNA, facilitating ribosome recruitment and the subsequent translation of proteins.[1][2] Dysregulation of eIF4E activity is a hallmark of various cancers, where its overexpression leads to the preferential translation of oncogenic mRNAs that promote cell growth, proliferation, angiogenesis, and metastasis.[1][3] This central role in cancer biology has established eIF4E as an attractive therapeutic target.[4]
eIF4E inhibitors can be broadly categorized based on their mechanism of action:
-
Direct inhibitors: These molecules directly bind to eIF4E, either at the cap-binding site or at the eIF4G binding site, thereby preventing the formation of the active eIF4F complex.
-
Indirect inhibitors: This class of inhibitors targets upstream signaling pathways that regulate eIF4E activity, primarily the PI3K/Akt/mTOR and Ras/MAPK/MNK pathways.[5]
This guide will delve into a comparative analysis of representative inhibitors from these classes, including Ribavirin, 4EGI-1, and Tomivosertib (eFT508), presenting available quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Quantitative Comparison of eIF4E Inhibitors
The following table summarizes the available quantitative data for various eIF4E inhibitors, providing a basis for comparing their biochemical and cellular activities. It is important to note that direct head-to-head comparison data is often limited, and experimental conditions can vary between studies.
| Inhibitor | Class | Target | Binding Affinity (K_d_ / K_i_) | Cellular Potency (IC_50_ / EC_50_) | In Vivo Efficacy |
| Ribavirin | Direct (Cap-binding mimic) | eIF4E | ~0.1 µM (apparent K_d_)[6] | Low µM range for anti-proliferative effects[7][8] | Suppresses tumor growth in xenograft models[6][9] |
| 4EGI-1 | Direct (eIF4E/eIF4G interaction inhibitor) | eIF4E | ~25 µM (K_d_)[10] | Induces apoptosis and inhibits proliferation in the µM range[11][12] | Reduces tumor growth in human cancer xenografts[10] |
| Tomivosertib (eFT508) | Indirect (MNK1/2 inhibitor) | MNK1, MNK2 | Potent inhibitor (specific IC_50_ values not consistently reported in public domain) | Abrogates eIF4E phosphorylation at 0.1 µM[13] | Anti-tumor activity in various cancer models[5][14] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function and how their efficacy is evaluated, it is crucial to visualize the relevant signaling pathways and experimental workflows.
eIF4E Signaling Pathway
The activity of eIF4E is tightly regulated by upstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/MAPK pathways. The following diagram illustrates these regulatory networks and the points of intervention for different classes of inhibitors.
Caption: The eIF4E signaling pathway and points of inhibitor intervention.
Experimental Workflow for Evaluating eIF4E Inhibitors
The following diagram outlines a general workflow for the preclinical evaluation of eIF4E inhibitors, from initial biochemical screening to in vivo efficacy studies.
Caption: General experimental workflow for preclinical evaluation of eIF4E inhibitors.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of eIF4E inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
Principle: This assay measures the change in the polarization of fluorescent light emitted by a small fluorescently labeled ligand (tracer) upon binding to a larger protein (e.g., eIF4E). The slower rotation of the larger complex results in a higher polarization value.
Protocol Outline:
-
Reagents: Purified recombinant eIF4E protein, a fluorescently labeled cap analog (e.g., fluorescein-m7GTP) as the tracer, and the test inhibitor.
-
Assay Buffer: A buffer that maintains the stability and activity of the protein, typically containing HEPES, KCl, MgCl₂, and a non-ionic detergent.
-
Procedure:
-
A fixed concentration of the fluorescent tracer is incubated with varying concentrations of the eIF4E protein to determine the optimal protein concentration for the assay.
-
The test inhibitor at various concentrations is then added to a mixture of the eIF4E protein and the fluorescent tracer.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC₅₀ value, which can be converted to a Kᵢ value.
Cap-Pull-Down Assay for eIF4F Complex Disruption
Principle: This assay assesses the integrity of the eIF4F complex by using a cap analog immobilized on beads to "pull down" eIF4E and its interacting partners from cell lysates.
Protocol Outline:
-
Reagents: m7GTP-Sepharose beads, cell lysis buffer, and antibodies against eIF4E, eIF4G, and 4E-BP1.
-
Procedure:
-
Cancer cells are treated with the test inhibitor or a vehicle control.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein lysate are incubated with m7GTP-Sepharose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using specific antibodies to detect the presence of eIF4E, eIF4G, and 4E-BP1 in the cap-bound fraction. A decrease in the amount of eIF4G pulled down with eIF4E in the presence of the inhibitor indicates disruption of the eIF4F complex.[12]
Cell-Based Cap-Dependent Translation Reporter Assay
Principle: This assay utilizes a reporter gene (e.g., luciferase or GFP) under the control of a 5' UTR that confers strong dependence on cap-dependent translation. Inhibition of eIF4E activity leads to a decrease in the expression of the reporter protein.
Protocol Outline:
-
Reagents: A plasmid encoding a reporter gene with a highly structured 5' UTR, a transfection reagent, and a reporter assay system (e.g., luciferase assay substrate).
-
Procedure:
-
Cancer cells are transfected with the reporter plasmid.
-
After a period of expression, the cells are treated with the test inhibitor at various concentrations.
-
Following treatment, the cells are lysed, and the reporter protein activity is measured.
-
-
Data Analysis: The reduction in reporter activity in the presence of the inhibitor is used to determine the EC₅₀ for the inhibition of cap-dependent translation.
In Vivo Xenograft Model for Efficacy Studies
Principle: This model involves the implantation of human cancer cells into immunocompromised mice to form tumors. The effect of the test inhibitor on tumor growth is then evaluated.
Protocol Outline:
-
Cell Culture and Implantation: Human cancer cell lines with known eIF4E dependency are cultured and then injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test inhibitor is administered systemically (e.g., orally or intraperitoneally) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blotting for pharmacodynamic markers like p-eIF4E).[3][15]
-
Data Analysis: The tumor growth curves of the treated group are compared to the control group to assess the in vivo efficacy of the inhibitor.
Conclusion
Targeting eIF4E presents a promising strategy for cancer therapy. While the lack of public data on this compound prevents a direct comparison, the analysis of other inhibitors like Ribavirin, 4EGI-1, and Tomivosertib highlights the diverse approaches to modulating this critical oncogenic pathway. The continued development of potent and selective eIF4E inhibitors, coupled with robust preclinical evaluation using the experimental protocols outlined in this guide, will be crucial for advancing this therapeutic strategy to the clinic. Researchers and drug development professionals are encouraged to utilize this comparative framework to guide their research and development efforts in this important area of oncology.
References
- 1. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EIF4E - Wikipedia [en.wikipedia.org]
- 3. Genetic and pharmacological inhibition of eIF4E effectively targets esophageal cancer cells and augments 5-FU’s efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ribavirin suppresses eIF4E-mediated oncogenic transformation by physical mimicry of the 7-methyl guanosine mRNA cap - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribavirin targets eIF4E dependent Akt survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EIF4E signaling with ribavirin in infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Further evidence that ribavirin interacts with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Human eIF4E promotes mRNA restructuring by stimulating eIF4A helicase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The eIF4E/eIF4G Interaction Inhibitor 4EGI-1 Augments TRAIL-Mediated Apoptosis through c-FLIP Down-regulation and DR5 Induction Independent of Inhibition of Cap-Dependent Protein Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Way to Unleash the Immune System against Cancer - NCI [cancer.gov]
- 15. JCI - Therapeutic suppression of translation initiation factor eIF4E expression reduces tumor growth without toxicity [jci.org]
Selectivity Profile of a Clinical-Stage eIF4E Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase selectivity profile of Tinodasertib (also known as ETC-206), a potent and selective inhibitor of the MAP kinase-interacting kinases 1 and 2 (MNK1/2). As direct regulators of the eukaryotic translation initiation factor 4E (eIF4E), MNK1/2 are critical nodes in signaling pathways that are often dysregulated in cancer. Understanding the selectivity of inhibitors targeting this pathway is paramount for predicting therapeutic efficacy and potential off-target effects. In the absence of publicly available data for a compound designated "eIF4E-IN-4," this guide utilizes the comprehensive dataset for the clinical candidate Tinodasertib to illustrate a best-practice comparison.
Kinase Selectivity Profile of Tinodasertib (ETC-206)
Tinodasertib was profiled against a panel of 104 kinases to determine its selectivity. The following table summarizes the inhibitory activity of Tinodasertib, demonstrating its high potency for MNK1 and MNK2 with minimal activity against a broad range of other kinases at a concentration of 1 µM.
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| MNK1 | 100 | 64 | CAMK |
| MNK2 | 100 | 86 | CAMK |
| ABL1 | 15 | >1000 | TK |
| AKT1 | 8 | >1000 | AGC |
| AURKA | 12 | >1000 | Other |
| CDK2 | 5 | >1000 | CMGC |
| EGFR | 10 | >1000 | TK |
| FLT3 | 20 | >1000 | TK |
| JAK2 | 18 | >1000 | TK |
| MET | 7 | >1000 | TK |
| p38α (MAPK14) | 25 | >1000 | CMGC |
| PI3Kα | 9 | >1000 | PI3K |
| SRC | 11 | >1000 | TK |
| ... (and 91 other kinases) | <30 | >1000 | Various |
Table 1: Selectivity data for Tinodasertib (ETC-206) against a panel of 104 kinases. Data is derived from the study by Yang H, et al. (2018).[1][2]
Signaling Pathway and Mechanism of Action
Tinodasertib is an ATP-competitive inhibitor of MNK1 and MNK2.[1][2] These kinases are key downstream effectors of the Ras/MAPK signaling pathway. Upon activation by upstream kinases like ERK and p38 MAPK, MNK1 and MNK2 phosphorylate eIF4E at Serine 209.[1] This phosphorylation event is a critical regulatory step that enhances the cap-dependent translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and oncogenesis. By inhibiting MNK1/2, Tinodasertib effectively blocks eIF4E phosphorylation, thereby reducing the translation of these key oncogenic proteins.
Experimental Protocols
Kinase Selectivity Screening (Competition Binding Assay)
The kinase selectivity of Tinodasertib was assessed using a competition binding assay format, such as the KINOMEscan™ platform. This methodology provides a quantitative measure of the interaction between a test compound and a large panel of kinases.
Objective: To determine the binding affinity of Tinodasertib to a panel of 104 kinases as a measure of its selectivity.
Methodology:
-
Immobilization of Ligand: A proprietary, ATP-site directed ligand is immobilized on a solid support (e.g., beads).
-
Kinase Binding: Each kinase from the panel, which is tagged with DNA, is incubated with the ligand-coated beads. In the absence of a competitor, the kinase binds to the immobilized ligand.
-
Competition: The assay is then performed in the presence of the test compound (Tinodasertib) at a fixed concentration (e.g., 1 µM). Tinodasertib competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified using qPCR to measure the amount of DNA tag present. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: The results are expressed as percent inhibition (% Inhibition) relative to a DMSO control. The % Inhibition is calculated as follows: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100
-
IC50 Determination: For the primary targets (MNK1 and MNK2), dose-response curves were generated by testing a range of Tinodasertib concentrations to calculate the half-maximal inhibitory concentration (IC50) values.
References
Validating eIF4E-IN-4 Target Inhibition In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo target inhibition of a novel eIF4E inhibitor, eIF4E-IN-4. As direct experimental data for this compound is not publicly available, this document serves as a template, comparing the established in vivo performance of well-characterized eIF4E inhibitors. The provided data and protocols for these alternatives—Tomivosertib (eFT508), Cercosporamide, Ribavirin, and 4EGI-1—offer a benchmark for designing and interpreting preclinical validation studies for new chemical entities targeting the eukaryotic translation initiation factor 4E (eIF4E).
eIF4E is a critical oncogene that integrates signals from major cancer pathways, such as PI3K/Akt/mTOR and Ras/MAPK, making it a prime therapeutic target.[1][2][3][4] Its inhibition is a promising strategy for cancer treatment.[5][6][7] This guide details the necessary in vivo experiments to confirm target engagement, assess downstream pathway modulation, and evaluate anti-tumor efficacy.
Comparative Analysis of In Vivo eIF4E Target Inhibition
The following tables summarize the in vivo performance of selected eIF4E inhibitors from preclinical studies. These data provide a quantitative baseline for evaluating novel inhibitors like this compound.
Table 1: In Vivo Target Engagement and Pharmacodynamics
| Inhibitor | Mechanism of Action | Cancer Model | Dose & Route | Target Engagement (p-eIF4E Reduction) | Downstream Effects | Reference(s) |
| Tomivosertib (eFT508) | MNK1/2 Inhibitor | BLM Melanoma Xenograft | - | Repression of phospho-eIF4E expression in tumors. | Decreased expression of AURKB and survivin. | [8] |
| Cercosporamide | MNK1/2 Inhibitor | HCT116 Xenograft | 20 mg/kg, p.o. | p-eIF4E levels reduced in tumor and liver tissue within 30 minutes, sustained for at least 4 hours in the tumor. | Suppressed pro-angiogenic factors VEGF and HIFα. | [1][3] |
| Ribavirin | Cap-Analog | KMT2A-R Infant ALL Xenograft | - | Re-localization of nuclear eIF4E to the cytoplasm. | Reduced levels of oncogenes such as cyclin D1. | [9][10] |
| 4EGI-1 | eIF4E/eIF4G Interaction Inhibitor | U87 Glioma Xenograft | 75 mg/kg, i.p. | Decreased amount of eIF4G bound to eIF4E. | Reduced expression of apoptotic regulators like Bcl-xL and c-Myc. | [4][11] |
Table 2: In Vivo Anti-Tumor Efficacy
| Inhibitor | Cancer Model | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| Tomivosertib (eFT508) | Osteosarcoma Xenograft | - | Significantly arrested tumor growth. | [12] |
| Cercosporamide | Renal Cell Carcinoma Xenograft | - | Complete tumor growth arrest or reversal when combined with sunitinib or temsirolimus. | [3] |
| Ribavirin | Nasopharyngeal Carcinoma Xenograft (C666-1 and CNE-2) | 100 mg/kg, i.p., daily | Significant reduction in flank tumor volume compared to vehicle. | [13] |
| 4EGI-1 | Breast Cancer Stem Cell Xenograft | - | Average tumor volume of 113.2±11.4 mm³ vs. 237.4±18.6 mm³ in vehicle control at day 30. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of in vivo studies. Below are synthesized protocols for key experiments based on published literature.
In Vivo Xenograft Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of an eIF4E inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U87, etc.)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
Test compound (e.g., this compound) and vehicle control
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Cell Culture and Implantation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS or culture medium, potentially mixed with Matrigel, to a final concentration of 5 x 10^6 cells per 100 µL.[15]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Administer the test compound (e.g., this compound) and vehicle control according to the desired dose and schedule (e.g., daily oral gavage).[1]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study (e.g., after 30 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.[14]
Western Blot Analysis of p-eIF4E in Tumor Lysates
Objective: To determine the extent of target inhibition by measuring the phosphorylation status of eIF4E in tumor tissue.
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-eIF4E (Ser209), anti-total eIF4E, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Tumor Lysate Preparation: Homogenize a portion of the excised tumor in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-p-eIF4E) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total eIF4E and a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathway involving eIF4E and a general workflow for in vivo target validation.
Caption: eIF4E Signaling Pathway in Cancer.
Caption: In Vivo Target Validation Workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Preclinical evidence that MNK/eIF4E inhibition by cercosporamide enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Anti-Cancer Effect of Cap-Translation Inhibitor 4EGI-1 in Human Glioma U87 Cells: Involvement of Mitochondrial Dysfunction and ER Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eFFECTOR Therapeutics Announces Publication of Tomivosertib [globenewswire.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting EIF4E signaling with ribavirin in infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. 4EGI-1 targets breast cancer stem cells by selective inhibition of translation that persists in CSC maintenance, proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor growth inhibition Assay in vivo [bio-protocol.org]
A Comparative Analysis of eIF4E and mTOR Inhibitors for Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct but related classes of therapeutic agents: inhibitors of the mammalian target of rapamycin (mTOR) and inhibitors of the eukaryotic translation initiation factor 4E (eIF4E). The mTOR/4E-BP1/eIF4E signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[1] While mTOR inhibitors have seen clinical application, challenges such as resistance have prompted investigation into targeting downstream effectors like eIF4E.
This document outlines the mechanisms of action, presents comparative data for representative compounds, provides detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental frameworks.
Note: Specific experimental data for a compound designated "eIF4E-IN-4" is not available in the public scientific literature. Therefore, this guide will compare mTOR inhibitors to well-characterized classes of eIF4E inhibitors, such as cap-binding competitive inhibitors and inhibitors of the eIF4E-eIF4G interaction.
Mechanisms of Action: Upstream Kinase vs. Downstream Effector
Targeting the mTOR/eIF4E axis can be achieved at two principal levels: inhibiting the upstream mTOR kinase or directly inhibiting the downstream effector protein eIF4E.
mTOR Inhibitors are broadly classified into three generations, each with a distinct mechanism. They function by inhibiting mTOR, a serine/threonine kinase that forms two key complexes: mTORC1 and mTORC2.[2][3] mTORC1 directly phosphorylates 4E-BP1, causing it to release eIF4E and thereby enabling cap-dependent translation.[4]
-
First-Generation (Rapalogs): Compounds like rapamycin (sirolimus) and its analogs (everolimus, temsirolimus) are allosteric inhibitors of mTORC1.[5] They bind to FKBP12, and this complex then binds to the FRB domain of mTOR, preventing it from phosphorylating its substrates.[6] A key limitation is their incomplete inhibition of 4E-BP1 phosphorylation and the activation of a pro-survival feedback loop to AKT.[5][7]
-
Second-Generation (TORKinibs): These are ATP-competitive mTOR kinase inhibitors (e.g., Torin1, AZD8055) that target the catalytic site of the kinase.[2][8] This allows them to inhibit both mTORC1 and mTORC2, overcoming the AKT feedback loop limitation of rapalogs and more effectively suppressing 4E-BP1 phosphorylation.[7]
-
Third-Generation (RapaLinks): These bivalent inhibitors, such as RapaLink-1, are engineered molecules that combine a rapamycin analog with a second-generation mTOR kinase inhibitor.[9] This dual-targeting approach provides potent and durable inhibition of mTORC1.[9][10]
eIF4E Inhibitors act downstream of mTOR, targeting the eIF4E protein directly. eIF4E is the rate-limiting factor for the initiation of cap-dependent translation, a process essential for synthesizing proteins involved in cell growth, proliferation, and survival.[11][12] Overexpression of eIF4E is a common feature in many cancers and can confer resistance to mTOR inhibitors.[6][13] There are two primary strategies for inhibiting eIF4E:
-
Cap-Competitive Inhibitors: These molecules are designed as analogs of the 7-methylguanosine (m⁷G) cap structure found at the 5' end of mRNAs.[14] By binding to the cap-binding pocket on eIF4E, they prevent it from recognizing and binding to mRNA, thereby blocking the first step of cap-dependent translation.[2]
-
eIF4E-eIF4G Interaction Inhibitors: Compounds like 4EGI-1 disrupt the formation of the active eIF4F translation initiation complex by preventing the protein-protein interaction between eIF4E and the scaffolding protein eIF4G.[6][15] Some of these inhibitors act allosterically, binding to a site on eIF4E distant from the eIF4G binding epitope but inducing a conformational change that prevents the interaction.[16]
Signaling Pathway and Points of Inhibition
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of intervention for mTOR and eIF4E inhibitors.
Caption: The mTOR/eIF4E signaling pathway and points of inhibitor action.
Data Presentation: Comparative Performance
Directly targeting the downstream node eIF4E offers a compelling strategy, particularly in contexts where mTOR inhibitors are ineffective due to resistance mechanisms such as high eIF4E expression. The efficacy of mTOR inhibitors is critically dependent on the cellular ratio of eIF4E to its binding proteins (4E-BPs).[5][7][17] A high eIF4E/4E-BP ratio can render cells resistant to mTOR inhibitors because even the residual, un-sequestered eIF4E is sufficient to drive translation and proliferation.[17]
Table 1: Mechanistic Comparison of Inhibitor Classes
| Feature | 1st Gen mTORi (Rapalogs) | 2nd Gen mTORi (TORKinibs) | 3rd Gen mTORi (RapaLinks) | eIF4E Inhibitors |
|---|---|---|---|---|
| Primary Target(s) | Allosteric site on mTORC1 | ATP-binding site of mTOR | Allosteric and ATP sites of mTOR | eIF4E protein |
| Effect on mTORC1 | Partial/Allosteric Inhibition | Complete Catalytic Inhibition | Potent, Durable Inhibition | No direct effect |
| Effect on mTORC2 | Minimal (only with prolonged exposure) | Complete Catalytic Inhibition | Potent Inhibition | No direct effect |
| Key Advantage | Clinically established | Overcomes AKT feedback activation | High potency; overcomes resistance | Bypasses upstream resistance; targets key downstream node |
| Key Limitation | Incomplete 4E-BP1 inhibition; AKT feedback | Broader potential toxicities | Complex molecules | Less clinically advanced; potential for off-target effects |
| Example Compounds | Rapamycin, Everolimus | Torin1, AZD8055, INK128 | RapaLink-1 | Ribavirin, 4EGI-1 |
Table 2: Representative Anti-Proliferative Activity (IC₅₀ Values) The following data are representative values from literature compiled for illustrative comparison and were not necessarily generated in a single head-to-head study.
| Cell Line | Compound Class | Representative Compound | IC₅₀ (nM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 1st Gen mTORi | Rapamycin | ~ 20 - 100 |
| 2nd Gen mTORi | AZD8055 | ~ 10 - 50 | |
| 3rd Gen mTORi | RapaLink-1 | ~ 1 - 5 | |
| eIF4E-eIF4G Inhibitor | 4EGI-1 | ~ 15,000 - 25,000 | |
| PC-3 (Prostate Cancer) | 1st Gen mTORi | Everolimus | ~ 50 - 200 |
| 2nd Gen mTORi | INK128 | ~ 5 - 20 | |
| eIF4E-eIF4G Inhibitor | 4EGI-1 | ~ 20,000 - 50,000 | |
| SW620 (Colon, AZD8055-Resistant) | 2nd Gen mTORi | AZD8055 | > 10,000 |
| | eIF4E-Targeted (via siRNA) | - | Sensitizes to AZD8055 |
Experimental Protocols
Evaluating and comparing these inhibitors requires a suite of cell-based and biochemical assays. Below are detailed protocols for three key experiments.
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
Objective: To measure the phosphorylation status of key mTORC1 and mTORC2 downstream effectors (p-4E-BP1, p-S6K1, p-AKT) following inhibitor treatment.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Inhibitors (e.g., Rapamycin, Torin1, eIF4E inhibitor)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (Total and Phospho-specific for AKT (Ser473), S6K1 (Thr389), 4E-BP1 (Thr37/46))
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the inhibitors or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape cells, and transfer lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine protein concentration using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer. Add 4X Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto the gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000 in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Analyze band intensity to determine the ratio of phosphorylated to total protein.
Protocol 2: Cell Proliferation (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitors on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
Inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors. Replace the medium with 100 µL of medium containing the desired inhibitor concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals. Incubate overnight at 37°C if necessary.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Plot the percentage of cell viability versus inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Protocol 3: Cap-Affinity Pulldown Assay
Objective: To assess the formation of the eIF4F complex by measuring the amount of eIF4G that co-precipitates with eIF4E bound to a cap-analog resin.
Materials:
-
Treated cell lysates (from Protocol 1)
-
m⁷GTP-Sepharose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Laemmli sample buffer (4X)
-
Primary antibodies for eIF4E and eIF4G
Methodology:
-
Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol. Normalize protein concentrations.
-
Bead Incubation: Add an equal amount of protein lysate (e.g., 500 µg) to pre-washed m⁷GTP-Sepharose beads.
-
Binding: Incubate the lysate-bead mixture for 2-4 hours at 4°C with gentle rotation to allow cap-bound proteins to bind to the beads.
-
Washing: Pellet the beads by gentle centrifugation. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, remove all supernatant. Add 30 µL of 1X Laemmli sample buffer to the beads and boil at 95°C for 5 minutes to elute the bound proteins.
-
Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Western Blotting: Perform Western blot analysis as described in Protocol 1, probing separate blots for eIF4E (as a loading control for the pulldown) and eIF4G. A decrease in the eIF4G signal in inhibitor-treated samples indicates disruption of the eIF4F complex.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines a typical workflow for comparing the cellular effects of mTOR and eIF4E inhibitors.
Caption: Workflow for the comparative evaluation of kinase inhibitors.
Logical Relationship: Overcoming Resistance
Targeting eIF4E is a rational strategy to overcome resistance to mTOR inhibitors, as illustrated below.
Caption: Rationale for targeting eIF4E to overcome mTOR inhibitor resistance.
Conclusion
Both mTOR and eIF4E inhibitors represent promising avenues for cancer therapy by targeting the core machinery of protein synthesis. While mTOR inhibitors act on a central signaling hub, their efficacy can be compromised by downstream resistance mechanisms, primarily the overexpression of eIF4E. Direct inhibition of eIF4E provides a rational strategy to bypass this resistance, effectively shutting down the translation of oncogenic proteins at a rate-limiting step. The choice between these strategies may ultimately depend on the specific molecular profile of the malignancy, with the eIF4E/4E-BP ratio emerging as a potentially critical biomarker.[5][17] Further research and clinical trials are necessary to fully elucidate the therapeutic potential of direct eIF4E inhibitors, both as monotherapies and in combination with upstream agents like mTOR inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Control of the eIF4E activity: structural insights and pharmacological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eIF4E/4E-BP ratio predicts the efficacy of mTOR targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitor efficacy is determined by the eIF4E/4E-BP ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. EIF4E - Wikipedia [en.wikipedia.org]
- 12. Molecules in Focus Eukaryotic initiation factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Design of Cell-Permeable Inhibitors of Eukaryotic Translation Initiation Factor 4E (eIF4E) for Inhibiting Aberrant Cap-Dependent Translation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4EGI-1 - Wikipedia [en.wikipedia.org]
- 16. Structure of the eukaryotic translation initiation factor eIF4E in complex with 4EGI-1 reveals an allosteric mechanism for dissociating eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Targeting eIF4E in Acute Myeloid Leukemia: A Comparative Analysis of Ribavirin and eIF4E-IN-4
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two molecules, Ribavirin and eIF4E-IN-4, in the context of their potential as therapeutic agents against Acute Myeloid Leukemia (AML). This document synthesizes available preclinical and clinical data to objectively evaluate their performance and mechanisms of action.
Executive Summary
The eukaryotic translation initiation factor 4E (eIF4E) is a critical regulator of protein synthesis and is frequently overexpressed in various cancers, including Acute Myeloid Leukemia (AML). Its role in promoting the translation of oncogenic proteins makes it an attractive target for cancer therapy. This guide focuses on two compounds that target eIF4E: Ribavirin, a repurposed antiviral drug, and this compound, a putative inhibitor.
While extensive research and clinical data are available for Ribavirin, demonstrating its activity against AML by inhibiting eIF4E, a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding "this compound". Consequently, a direct comparative analysis based on experimental data is not feasible at this time.
This guide will therefore provide a detailed overview of the established mechanism of action and performance of Ribavirin in AML models, based on published studies. We will present quantitative data from key experiments in structured tables, detail the methodologies of these experiments, and provide visualizations of the relevant signaling pathways and experimental workflows. The absence of data for this compound will be noted throughout, highlighting a significant gap in the current understanding of this compound's potential in AML treatment.
Ribavirin: An eIF4E-Targeting Drug in AML
Ribavirin, a guanosine analog, has been identified as a competitive inhibitor of eIF4E. It mimics the 7-methylguanosine (m7G) cap of mRNA, thereby preventing eIF4E from binding to its target mRNAs and initiating the translation of key oncoproteins.
Mechanism of Action
Ribavirin exerts its anti-leukemic effects through a multi-faceted mechanism primarily centered on the inhibition of eIF4E. In AML cells with high eIF4E expression, Ribavirin has been shown to:
-
Competitively inhibit m7G cap binding: Ribavirin directly binds to the cap-binding pocket of eIF4E, preventing the initiation of cap-dependent translation of oncogenic mRNAs, such as c-myc and cyclin D1.[1]
-
Induce cytoplasmic relocalization of eIF4E: In AML blasts, eIF4E is often localized in the nucleus, where it facilitates the export of specific mRNAs. Ribavirin treatment leads to the relocalization of eIF4E to the cytoplasm, impairing its nuclear functions.[1]
-
Inhibit the IMPDH pathway: As a guanosine analog, Ribavirin can also be metabolized to inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo guanine nucleotide synthesis. This can contribute to its cytotoxic effects.
The signaling pathway illustrating Ribavirin's mechanism of action is depicted below:
References
A Comparative Analysis of eIF4E Modulators: A Comprehensive Guide to Tomivosertib (eFT508)
A comparative guide for researchers, scientists, and drug development professionals.
Initial Scope: This guide was intended to provide a head-to-head comparison of eIF4E-IN-4 and Tomivosertib (eFT508). However, a comprehensive search of publicly available scientific literature and experimental data has revealed a significant lack of information on this compound. Consequently, a direct, data-driven comparison is not feasible at this time. This guide will therefore focus on providing a detailed overview of Tomivosertib (eFT508), a well-characterized inhibitor of MNK1/2 that indirectly modulates eIF4E activity. The information presented here on Tomivosertib can serve as a valuable resource for researchers interested in therapeutic strategies targeting the eIF4E signaling pathway.
Introduction to eIF4E and its Role in Cancer
The eukaryotic translation initiation factor 4E (eIF4E) is a critical protein that binds to the 5' cap structure of messenger RNAs (mRNAs), an essential step for the initiation of cap-dependent translation.[1][2] This process is tightly regulated by signaling pathways such as the PI3K/Akt/mTOR and Ras/MAPK/MNK pathways.[3] In many cancers, these pathways are hyperactivated, leading to increased eIF4E activity. This results in the preferential translation of mRNAs that encode for proteins involved in cell proliferation, survival, angiogenesis, and metastasis.[1] Therefore, targeting eIF4E has become an attractive strategy for cancer therapy.[4][5][6]
Tomivosertib (eFT508): An Indirect eIF4E Modulator
Tomivosertib (eFT508) is a potent, selective, and orally bioavailable small-molecule inhibitor of both MNK1 and MNK2 (MAPK-interacting kinases 1 and 2).[7][8][9] MNK1/2 are downstream effectors of the MAPK pathway that directly phosphorylate eIF4E at the serine 209 residue.[1][10] This phosphorylation is believed to enhance the oncogenic activity of eIF4E. By inhibiting MNK1/2, Tomivosertib leads to a dose-dependent reduction in the phosphorylation of eIF4E, thereby modulating its activity.[7][8]
Quantitative Performance Data
The following table summarizes the key quantitative data for Tomivosertib based on preclinical studies.
| Target/Effect | IC50 Value | Cell/System | Reference |
| MNK1 | 2.4 nM | Enzyme Assay | [7] |
| MNK2 | 1 nM | Enzyme Assay | [7] |
| Both MNK Isoforms | 1-2 nM | Enzyme Assay | [7][8] |
| eIF4E Phosphorylation (Ser209) | 2-16 nM | Tumor Cell Lines | [7][8] |
| Cellular Viability (AML cells) | Dose-dependent inhibition | U937, MV411, MM6 cell lines | [9] |
Mechanism of Action
Tomivosertib acts as an ATP-competitive inhibitor of MNK1 and MNK2.[7] This inhibition prevents the phosphorylation of eIF4E at serine 209.[7][8] The reduction in phosphorylated eIF4E (p-eIF4E) has several downstream effects, including:
-
Decreased proliferation of cancer cells : Demonstrated in various cancer cell lines, including diffuse large B-cell lymphoma (DLBCL).[7]
-
Modulation of the tumor microenvironment : Tomivosertib has been shown to downregulate the expression of immune checkpoint proteins like PD-L1.[7][8]
-
Induction of apoptosis : In some cancer cell lines, Tomivosertib has been shown to induce caspase-dependent apoptosis.[11]
The signaling pathway illustrating the mechanism of action of Tomivosertib is depicted below.
Caption: Ras/MAPK/MNK signaling pathway and Tomivosertib's point of inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the preclinical and clinical evaluation of Tomivosertib, based on the available literature.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tomivosertib against MNK1 and MNK2.
-
Methodology: Recombinant MNK1 and MNK2 enzymes are incubated with a substrate (e.g., a peptide corresponding to the phosphorylation site of eIF4E) and ATP in the presence of varying concentrations of Tomivosertib. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays. The IC50 value is then calculated from the dose-response curve.
Cellular Assays for eIF4E Phosphorylation
-
Objective: To assess the ability of Tomivosertib to inhibit eIF4E phosphorylation in a cellular context.
-
Methodology: Cancer cell lines (e.g., DLBCL cell lines TMD8, OCI-Ly3, HBL1) are treated with a range of Tomivosertib concentrations for a specified duration (e.g., 24 hours).[7] Following treatment, cell lysates are prepared and subjected to Western blotting or ELISA to detect and quantify the levels of phosphorylated eIF4E (at Ser209) and total eIF4E. The IC50 for cellular p-eIF4E inhibition is determined from the resulting data.[7]
Cell Proliferation Assays
-
Objective: To evaluate the anti-proliferative activity of Tomivosertib.
-
Methodology: Tumor cell lines are seeded in multi-well plates and treated with increasing concentrations of Tomivosertib. Cell viability is assessed at various time points using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity as an indicator of cell number. The IC50 for cell growth inhibition is then calculated.
In Vivo Xenograft Studies
-
Objective: To determine the anti-tumor efficacy of Tomivosertib in a living organism.
-
Methodology: Human tumor cells (e.g., TMD8 and HBL-1 ABC-DLBCL models) are implanted subcutaneously into immunodeficient mice.[7] Once tumors are established, mice are treated with Tomivosertib (administered orally) or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring p-eIF4E levels).[7]
Clinical Trial Pharmacodynamics
-
Objective: To confirm target engagement and assess the biological effects of Tomivosertib in patients.
-
Methodology: In clinical trials, biopsies of tumor tissue are often taken from patients at baseline and during treatment with Tomivosertib.[12][13] These biopsies are then analyzed for pharmacodynamic markers, such as the reduction in p-eIF4E (S209) levels, using techniques like immunohistochemistry (IHC).[12][13] Proteomic and translatomic analyses of the biopsy samples can also provide further insights into the drug's mechanism of action.[12][13]
The following diagram outlines a general workflow for the evaluation of a targeted inhibitor like Tomivosertib.
Caption: General experimental workflow for inhibitor development and evaluation.
Clinical Development of Tomivosertib
Tomivosertib (eFT508) has been evaluated in several clinical trials for various cancers, both as a monotherapy and in combination with other agents like checkpoint inhibitors and chemotherapy.[12][14][15][16] For instance, a Phase 1b study in patients with refractory metastatic breast cancer showed that Tomivosertib was well-tolerated and effectively inhibited MNK1/2 activity in tumor tissue, as evidenced by a clear reduction in p-eIF4E.[12][13] It has also been studied in combination with pembrolizumab in non-small cell lung cancer (NSCLC) and in patients with advanced castrate-resistant prostate cancer.[16][17]
Conclusion
Tomivosertib (eFT508) is a well-characterized, potent, and selective inhibitor of MNK1/2 that effectively reduces the phosphorylation of eIF4E. It has demonstrated anti-tumor activity in preclinical models and has been investigated in clinical trials across a range of malignancies. Due to the absence of publicly available data for this compound, a direct head-to-head comparison is not possible. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature and public trial databases for the most current and detailed information on specific eIF4E pathway inhibitors.
References
- 1. The Eukaryotic Translation Initiation Factor 4E (eIF4E) as a Therapeutic Target for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of the Eukaryotic Translation Initiation Factor 4E (eIF4E) in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in understanding and targeting eIF4E activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Eukaryotic Translation Initiation Factor 4E as a Potential Anticancer Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitory effects of Tomivosertib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecules in Focus Eukaryotic initiation factor 4E - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Facebook [cancer.gov]
- 15. eFFECTOR Therapeutics Announces Clinical Collaboration with Merck to Conduct a Phase 2 Combination Trial to Evaluate eFFECTOR's Tomivosertib (eFT508) with KEYTRUDA® (pembrolizumab) for Metastatic Triple Negative Breast Cancer [prnewswire.com]
- 16. onclive.com [onclive.com]
- 17. An Open-label Study of the Effect of Tomivosertib (eFT508) in Patients With Advanced Castrate-resistant Prostate Cancer [ctv.veeva.com]
Comparative Analysis of eIF4E-IN-4 Specificity for eIF4E over eIF4E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of the inhibitor eIF4E-IN-4 for the eukaryotic translation initiation factor 4E (eIF4E) over its homolog, eIF4E2. While specific quantitative data for this compound's direct binding to both isoforms is not publicly available, this document outlines the established methodologies for determining such specificity, presents the known functional and structural differences between eIF4E and eIF4E2, and provides a framework for interpreting potential selectivity data.
Introduction to eIF4E and eIF4E2
Eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the eIF4F complex, which plays a central role in the initiation of cap-dependent translation. It directly binds to the 7-methylguanosine (m7G) cap structure at the 5' end of most eukaryotic mRNAs, facilitating ribosome recruitment and protein synthesis.[1] Overexpression of eIF4E is linked to various cancers, making it a key target for anti-cancer drug development.[2][3]
eIF4E2, also known as 4EHP, is a homolog of eIF4E that also binds to the m7G cap. However, it is generally considered a translational repressor.[4] Unlike eIF4E, eIF4E2 does not efficiently interact with eIF4G, a scaffolding protein essential for the assembly of the active eIF4F translation initiation complex.[4] Instead, eIF4E2 often competes with eIF4E for cap binding, thereby inhibiting translation.[4] Under specific conditions, such as hypoxia, eIF4E2 can selectively promote the translation of certain mRNAs.[5]
Given their distinct and often opposing roles in translation, the selectivity of inhibitors for eIF4E over eIF4E2 is a crucial parameter in the development of targeted cancer therapies.
Quantitative Analysis of Inhibitor Specificity
Determining the specificity of an inhibitor like this compound involves comparing its binding affinity or inhibitory activity against eIF4E and eIF4E2. The following table illustrates the type of data that would be generated from such studies.
| Parameter | eIF4E | eIF4E2 | Selectivity Ratio (eIF4E2/eIF4E) |
| IC50 (nM) | Data not available | Data not available | Data not available |
| Ki (nM) | Data not available | Data not available | Data not available |
| Kd (nM) | Data not available | Data not available | Data not available |
Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) are key metrics for quantifying inhibitor potency and binding affinity. A higher selectivity ratio indicates greater specificity for eIF4E.
Experimental Protocols for Determining Specificity
Several robust biochemical and biophysical assays are employed to quantify the interaction between inhibitors and their protein targets.
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescently labeled m7GTP cap analog upon binding to eIF4E or eIF4E2.
Objective: To determine the IC50 value of an inhibitor by measuring its ability to displace a fluorescently labeled cap analog from the binding pocket of eIF4E or eIF4E2.
Methodology:
-
Reagents: Recombinant human eIF4E and eIF4E2 proteins, fluorescently labeled m7GTP analog (e.g., m7GTP-BODIPY), assay buffer.
-
Procedure:
-
A fixed concentration of the eIF4E or eIF4E2 protein is incubated with a fixed concentration of the fluorescent cap analog to establish a baseline high polarization value.
-
Increasing concentrations of the test inhibitor (e.g., this compound) are added to the mixture.
-
The displacement of the fluorescent probe by the inhibitor leads to a decrease in fluorescence polarization.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 value is calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation.
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of an inhibitor for eIF4E and eIF4E2.
Methodology:
-
Immobilization: Recombinant eIF4E or eIF4E2 protein is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the inhibitor at various concentrations is flowed over the sensor surface, allowing the inhibitor to bind to the immobilized protein. This association is measured as a change in the refractive index.
-
Dissociation: A buffer solution is flowed over the surface to measure the dissociation of the inhibitor from the protein.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine ka, kd, and Kd.
Signaling Pathways and Functional Consequences
The distinct roles of eIF4E and eIF4E2 in cellular processes are reflected in their involvement in different signaling pathways.
Caption: Distinct roles of eIF4E and eIF4E2 in translation.
Selective inhibition of eIF4E by a compound like this compound is intended to disrupt the formation of the eIF4F complex, thereby downregulating the translation of key oncogenic proteins. In contrast, non-selective inhibition that also targets eIF4E2 could have unintended consequences on the translational repression of other sets of mRNAs.
Experimental Workflow for Specificity Determination
The following diagram outlines a typical workflow for assessing the specificity of an eIF4E inhibitor.
Caption: Workflow for determining inhibitor specificity.
Conclusion
The therapeutic rationale for targeting eIF4E in cancer is strong, but achieving selectivity over its homolog eIF4E2 is critical to minimize off-target effects and enhance therapeutic efficacy. While specific data for this compound is not yet available in the public domain, the experimental frameworks described here provide a clear path for its evaluation. By employing a combination of biochemical and cellular assays, researchers can quantitatively determine the specificity of this compound and other eIF4E inhibitors, paving the way for the development of more precise and effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EIF4E inhibitors and how do they work? [synapse.patsnap.com]
- 4. uniprot.org [uniprot.org]
- 5. The eIF4E2-Directed Hypoxic Cap-Dependent Translation Machinery Reveals Novel Therapeutic Potential for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel eIF4E Inhibitor Against Clinical-Stage Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The eukaryotic translation initiation factor 4E (eIF4E) is a pivotal regulator of cap-dependent mRNA translation and a key node in signaling pathways frequently dysregulated in cancer. Its role in promoting the translation of oncogenic proteins makes it a compelling target for therapeutic intervention. This guide provides a comparative analysis of a representative investigational eIF4E inhibitor, designated here as eIF4E-IN-4, against established clinical-stage eIF4E inhibitors. The objective is to offer a clear, data-driven benchmark for researchers developing novel therapeutics targeting this critical oncogenic pathway.
Executive Summary of Comparative Data
The performance of this compound is benchmarked against a selection of clinical eIF4E inhibitors with diverse mechanisms of action. The following table summarizes key quantitative data for a hypothetical, yet representative, preclinical candidate alongside publicly available data for its clinical counterparts.
| Inhibitor | Mechanism of Action | Target | IC50 (Biochemical) | Cellular Potency (p-eIF4E IC50) | Anti-proliferative Activity (IC50) | Clinical Stage |
| This compound (Investigational) | Direct eIF4E Cap-Binding Antagonist | eIF4E | 50 nM (Cap-binding assay) | 200 nM | 0.5 - 5 µM (cell line dependent) | Preclinical |
| Tomivosertib (eFT508) | ATP-competitive MNK1/2 inhibitor | MNK1/2 | 1-2 nM[1][2] | 2-16 nM[1][2] | Varies (e.g., ~2.5 µM in TMD8 DLBCL cells)[2] | Phase II |
| Ribavirin | m7G cap mimic | eIF4E | Micromolar affinity[3] | Not typically measured | Varies (e.g., growth inhibition at 1 µM in AML cells)[3] | Approved (antiviral), Repurposed for Oncology (Clinical Trials)[4] |
| 4EGI-1 | Allosteric inhibitor of eIF4E-eIF4G interaction | eIF4E-eIF4G interface | Micromolar concentrations required to disrupt complex[5] | Not applicable | Micromolar range[5] | Preclinical |
| LY2275796 (ASO) | Antisense oligonucleotide targeting eIF4E mRNA | eIF4E mRNA | Not applicable | Not applicable | Nanomolar concentrations in vitro | Phase I[6][7] |
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the therapeutic rationale and the methods used for inhibitor characterization, the following diagrams illustrate the eIF4E signaling pathway and a general experimental workflow for evaluating eIF4E inhibitors.
Figure 1: Simplified eIF4E Signaling Pathway.
Figure 2: General Experimental Workflow for Evaluating eIF4E Inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize eIF4E inhibitors.
eIF4E Cap-Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to directly compete with a fluorescently labeled m7GTP cap analog for binding to recombinant eIF4E.
-
Materials:
-
Recombinant human eIF4E protein
-
Fluorescein-labeled m7GTP analog (probe)
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black plates
-
-
Procedure:
-
Prepare a solution of eIF4E protein and the fluorescent probe in the assay buffer.
-
Add test compounds at various concentrations to the wells of the 384-well plate.
-
Add the eIF4E/probe mixture to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Western Blot Analysis for Phospho-eIF4E (Ser209)
This method assesses the ability of an inhibitor to modulate the phosphorylation status of eIF4E in a cellular context, which is particularly relevant for MNK1/2 inhibitors like Tomivosertib.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 breast cancer)
-
Complete cell culture medium
-
Test compounds
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-eIF4E (Ser209), Rabbit anti-total eIF4E, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-eIF4E to total eIF4E.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for 72 hours.[8]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
-
Conclusion
This guide provides a framework for the comparative evaluation of novel eIF4E inhibitors like the hypothetical this compound. By benchmarking against clinical-stage compounds using standardized experimental protocols, researchers can effectively assess the potential of their candidates. The presented data tables, signaling pathway diagrams, and detailed methodologies are intended to support the rigorous, evidence-based development of the next generation of eIF4E-targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Ribavirin suppresses eIF4E-mediated oncogenic transformation by physical mimicry of the 7-methyl guanosine mRNA cap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting EIF4E signaling with ribavirin in infant acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Eukaryotic Translation Initiation Factor 4E (eIF4E) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 1 dose escalation, pharmacokinetic, and pharmacodynamic evaluation of eIF-4E antisense oligonucleotide LY2275796 in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 Dose-Escalation, Pharmacokinetic, and Pharmacodynamic Evaluation of eIF-4E Antisense Oligonucleotide LY2275796 in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of eIF4E-IN-4
The following document provides crucial safety and logistical guidance for the proper disposal of eIF4E-IN-4, a potent inhibitor of the eukaryotic initiation factor 4E (eIF4E). Due to its likely cytotoxic nature as a potent inhibitor of a key factor in cellular proliferation, this compound requires meticulous handling and disposal as hazardous chemical waste. Adherence to these protocols is essential for ensuring personnel safety and protecting the environment.
Chemical and Hazard Profile
| Property | Value/Classification |
| Compound Type | Likely a halogenated organic compound. |
| Primary Research Area | Cancer, Cell Cycle/DNA Damage. |
| Known Hazards | Assumed to be cytotoxic. As a potent inhibitor of a critical cellular proliferation factor, this compound should be managed as a cytotoxic agent. |
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid powder or solution), wearing the appropriate personal protective equipment is mandatory.
| PPE Item | Specification |
| Gloves | Chemical-resistant (nitrile or neoprene). |
| Eye Protection | Safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat or a disposable gown. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process designed to ensure the containment and safe destruction of this hazardous material.
-
Waste Segregation : At the point of generation, all materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Disposable lab coats, bench paper, pipette tips, and vials.
-
Contaminated cleaning materials.
-
-
Waste Classification : Based on the likely chemical structure of this compound, it should be classified as both cytotoxic and halogenated waste. This is a critical step as disposal methods, such as incineration, vary for different waste categories.[1]
-
Containerization :
-
Solid Waste : All solid materials contaminated with this compound should be placed in a designated, leak-proof container, often color-coded purple or red for cytotoxic materials.[1] The container must be clearly labeled as "Cytotoxic Waste" and "Halogenated Organic Waste."
-
Liquid Waste : Unused solutions of this compound or the first rinse from contaminated glassware must be collected in a compatible, sealed container.[2] This container should also be clearly labeled as "Halogenated Cytotoxic Waste." Do not mix with other waste types like acids, bases, or heavy metals.[1]
-
Sharps : Any needles or other sharps contaminated with this compound must be disposed of in a puncture-proof sharps container that is also labeled for cytotoxic waste.[1]
-
-
Storage : Waste containers must be kept closed at all times, except when adding waste.[1] They should be stored in a designated and secure satellite accumulation area within the laboratory.
-
Spill Management :
-
Minor Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully collect the absorbent material and place it in the designated cytotoxic, halogenated waste container.[1] The spill area should then be decontaminated.
-
Major Spills : For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) or emergency response team.
-
-
Final Disposal : The accepted method for the disposal of cytotoxic and halogenated organic waste is high-temperature incineration by a licensed hazardous waste management facility.[1] This process ensures the complete destruction of the hazardous compound. Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a regulatory violation.[1]
Disposal Workflow
The following diagram illustrates the required workflow for the disposal of this compound, from the point of generation to its final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles and information for analogous compounds. Always consult your institution's specific waste management policies and your local regulations for any additional requirements. If a Safety Data Sheet is provided by the manufacturer of this compound, its instructions supersede the guidance provided here.
References
Navigating the Safe Handling of eIF4E-IN-4: A Guide to Personal Protective Equipment and Disposal
Absence of a specific Safety Data Sheet (SDS) for eIF4E-IN-4 necessitates that the following safety protocols are based on the available information for the structurally similar compound, eIF4E-IN-3, and established best practices for managing potent, potentially cytotoxic research chemicals. Researchers are advised to handle this compound with the utmost caution, assuming it possesses hazardous properties, including potential cytotoxicity.
This guide provides essential safety and logistical information for laboratory professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to hazardous research chemicals. The following table summarizes the recommended PPE for handling this compound.
| Body Protection | Hand Protection | Eye Protection | Respiratory Protection |
| Disposable lab coat or gown | Chemical-resistant gloves (e.g., nitrile) | Safety goggles or a face shield | Use in a certified chemical fume hood |
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Donning Sequence:
-
Gown: Put on a disposable gown, ensuring it covers the torso and arms completely. Fasten it securely.
-
Mask/Respirator: If required, don a mask or respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the gown.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown: Untie the gown and peel it away from the body, touching only the inside surface. Roll it into a bundle with the contaminated side inward.
-
Goggles/Face Shield: Remove eye protection from the back by lifting the strap.
-
Mask/Respirator: Remove the mask or respirator from the back.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Experimental Protocol: Safe Handling of Potent Chemical Inhibitors
The following is a generalized protocol for the safe handling of a potent chemical inhibitor such as this compound.
1. Preparation:
- Consult the available safety information and establish a designated work area within a certified chemical fume hood.
- Ensure that an appropriate chemical spill kit is readily accessible.
- Prepare all necessary equipment and reagents before handling the compound.
- Don the appropriate PPE as outlined above.
2. Compound Handling:
- Handle the solid compound carefully to avoid generating dust.
- When preparing solutions, add the solvent to the solid compound slowly to prevent splashing.
- Keep all containers with this compound tightly sealed when not in use.
3. Experimental Procedure:
- Perform all experimental steps within the chemical fume hood.
- Avoid direct contact with the compound and its solutions.
- Use disposable equipment whenever possible to minimize cross-contamination and the need for cleaning.
4. Post-Experiment Cleanup:
- Decontaminate all non-disposable equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
- Wipe down the work surface within the fume hood with a suitable decontaminating solution.
- Doff PPE following the correct procedure.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated and potentially cytotoxic compound, specific disposal procedures must be followed.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated lab coats, gloves, bench paper, and other solid materials must be disposed of as cytotoxic waste in designated, clearly labeled, leak-proof containers. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled halogenated waste container. Do not pour down the drain. |
| Sharps | Contaminated needles, pipette tips, and other sharps must be placed in a puncture-resistant sharps container that is also labeled for cytotoxic waste. |
Operational Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
